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1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid Documentation Hub

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  • Product: 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid
  • CAS: 1018504-63-6

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid

Executive Summary & Structural Rationale In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success rates. The compound 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (CAS: 1018504-63-6)[1], also known as 1-(isopropylcarbamoyl)piperidine-4-carboxylic acid, represents a highly versatile building block designed precisely for this purpose.

Structurally, it is an isonipecotic acid derivative where the basic piperidine nitrogen is capped with an isopropyl urea motif. This specific functionalization achieves three critical objectives:

  • Abolition of Basic Amine Toxicity: Converting the secondary amine of piperidine into a urea neutralizes its basicity, preventing unwanted phospholipidosis or hERG channel liability often associated with basic aliphatic amines.

  • High sp3 Character (Fsp3): With an Fsp3 score of 0.80, this scaffold introduces significant three-dimensionality, which correlates strongly with improved aqueous solubility and reduced off-target binding.

  • Vector-Directed Functionalization: The carboxylic acid at the C4 position serves as a reliable electrostatic anchor or a synthetic handle for amide coupling, projecting substituents in a predictable geometry relative to the urea cap.

Core Physicochemical Properties

Understanding the physicochemical baseline of this building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final Active Pharmaceutical Ingredient (API). The properties summarized below are derived from structural computation and comparative analysis with related unsubstituted carbamoyl derivatives (e.g., CID 3875700)[2].

PropertyValueMethod / Rationale
Molecular Formula C10H18N2O3Exact Mass: 214.1317 Da
Molecular Weight 214.26 g/mol Standard Atomic Weights
Fraction sp3 (Fsp3) 0.808 sp3 carbons / 10 total carbons
Topological Polar Surface Area 66.4 ŲCarboxylic Acid (37.3) + Urea (29.1)
Hydrogen Bond Donors 2-COOH, -NH- (Urea)
Hydrogen Bond Acceptors 4C=O (x2), -OH, Urea N
Predicted pKa 4.5 – 4.8Carboxylic acid ionization
Predicted LogP 0.8 – 1.2Lipophilic isopropyl balanced by polar core

Table 1: Summary of key physicochemical descriptors. The TPSA of 66.4 Ų falls perfectly within the optimal range (< 120 Ų) for oral bioavailability and membrane permeability.

Experimental Protocols for Empirical Validation

As a Senior Application Scientist, I emphasize that computational predictions must be empirically validated. The following protocols are designed as self-validating systems , ensuring that environmental variables do not compromise data integrity.

Protocol A: Potentiometric pKa Determination

Objective: To determine the exact ionization constant of the carboxylic acid, which dictates the molecule's charge state at physiological pH (7.4). Causality & Rationale: Potentiometry is selected over UV-metric titration because the molecule lacks a strong chromophore that changes absorbance upon ionization. We utilize a 0.15 M KCl background to maintain a constant ionic strength, mimicking the osmotic conditions of human blood plasma.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Validate the system by titrating a known primary standard, Potassium Hydrogen Phthalate (KHP, pKa 5.4). Proceed only if the KHP pKa is measured within ±0.05 units.

  • Sample Preparation: Dissolve 2.0 mg of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid in 10 mL of 0.15 M KCl solution. Degas with nitrogen for 5 minutes to remove dissolved CO2, which can form carbonic acid and skew the titration curve.

  • Titration: Titrate the sample with standardized 0.1 M KOH at 25.0 ± 0.1 °C under a nitrogen blanket. Add titrant in 0.01 mL increments, allowing the potential to stabilize (drift < 0.1 mV/s) before the next addition.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Protocol B: High-Throughput Shake-Flask LogD(7.4) Determination

Objective: To measure the effective lipophilicity of the compound at physiological pH. Causality & Rationale: Because the compound has a pKa ~4.6, it will be >99% ionized (negatively charged) at pH 7.4. LogD(7.4) provides a more accurate representation of its partitioning behavior in the body than LogP (which only measures the neutral species).

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours. Why? This prevents volume shifts during the actual experiment, which would alter concentration calculations.

  • System Suitability (Self-Validation): Include Propranolol (known LogD ~1.2) as a positive control in a parallel flask. If the control deviates by >10% from literature values, the buffer pH or phase separation is compromised, and the run must be aborted.

  • Partitioning: Add 1 mg of the analyte to a vial containing 1 mL of pre-saturated octanol and 1 mL of pre-saturated buffer. Shake mechanically at 300 rpm for 60 minutes at 25 °C.

  • Separation & Quantification: Centrifuge at 4000 rpm for 15 minutes to break any micro-emulsions. Sample both the aqueous and organic layers. Quantify the concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD = log10([Analyte]octanol /[Analyte]buffer).

G A 1-[(Propan-2-yl)carbamoyl] piperidine-4-carboxylic acid B Structural Analysis (NMR, LC-MS, IR) A->B C Physicochemical Profiling (pKa, LogD, Solubility) A->C D Potentiometric Titration (pKa Determination) C->D E Shake-Flask Method (LogD at pH 7.4) C->E

Fig 1. Analytical workflow for the physicochemical characterization of the building block.

Synthetic Integration in Drug Development

In medicinal chemistry, this compound is primarily utilized as an acid partner in amide coupling reactions[3]. The steric bulk of the piperidine ring at the C4 position requires robust activation strategies to prevent low yields or unreacted starting materials.

Standard Amide Coupling Workflow

Causality & Rationale: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine). Why HATU? The nitrogen atom in the pyridine ring of the HOAt leaving group forms an intramolecular hydrogen bond with the incoming amine, creating a highly stabilized 7-membered transition state. This drastically accelerates the nucleophilic attack, overcoming the steric hindrance of the sp3-rich piperidine core.

Protocol:

  • Dissolve 1.0 eq of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid in anhydrous DMF (0.2 M concentration).

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 25 °C for 15 minutes to ensure complete formation of the active ester.

  • Add 1.1 eq of the target primary or secondary amine. Stir for 2-4 hours.

  • Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. The high polarity of the urea motif ensures that unreacted acid remains in the aqueous phase, simplifying purification.

G N1 Piperidine-4-carboxylic acid core N2 Activation (HATU / DIPEA) N1->N2 DMF, 25°C N3 Active Ester Intermediate N2->N3 Rapid conversion N4 Amine Addition & Purification N3->N4 Nucleophilic attack

Fig 2. Synthetic amide coupling pathway for integrating the building block into a target API.

Conclusion

1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is a highly optimized structural motif that provides medicinal chemists with a reliable method to introduce sp3 character and controlled polarity into a drug candidate. By adhering to the rigorous, self-validating physicochemical characterization and synthetic protocols outlined above, development teams can ensure predictable ADME behavior and high-yielding library generation.

References

  • NextSDS. "1-[(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid - Chemical Substance Information (CAS: 1018504-63-6)." NextSDS Substance Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "1-carbamoylpiperidine-4-carboxylic Acid | CID 3875700." PubChem Compound Database. Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of target-specific inhibitors relies heavily on privileged building blocks. 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (CAS 1018504-63-6) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of target-specific inhibitors relies heavily on privileged building blocks. 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (CAS 1018504-63-6) is a highly functionalized, conformationally restricted scaffold widely utilized in the development of enzyme inhibitors and receptor modulators. Featuring a central piperidine ring, a C4-carboxylic acid synthetic handle, and an N1-isopropylurea moiety, this compound is particularly critical in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors and dual-target modulators[1].

This whitepaper provides an authoritative breakdown of its physicochemical profile, mechanistic utility in drug design, and self-validating synthetic protocols for its preparation and downstream functionalization.

Physicochemical & Structural Profiling

The structural architecture of CAS 1018504-63-6 is deliberately designed to optimize both binding affinity and pharmacokinetic stability. The piperidine ring acts as a rigid spacer, reducing the entropic penalty upon target binding compared to linear alkyl chains. The isopropyl-urea group serves as a primary pharmacophore, providing a planar hydrogen-bonding network, while the carboxylic acid offers a versatile handle for late-stage diversification[1].

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acidStandard IUPAC nomenclature.
CAS Registry Number 1018504-63-6Unique identifier for procurement and safety tracking[1].
Molecular Formula C₁₀H₁₈N₂O₃Atom-efficient scaffold for fragment-based drug design.
Molecular Weight 214.26 g/mol Low molecular weight ensures the final drug candidate remains within Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (Carboxylic -OH, Urea -NH)Critical for anchoring into enzyme active sites (e.g., Asp335 in sEH).
Hydrogen Bond Acceptors 3 (Carboxylic C=O, Urea C=O, -OH)Facilitates interaction with tyrosine residues (e.g., Tyr383/Tyr466).
Topological Polar Surface Area 66.4 ŲOptimal for moderate membrane permeability before downstream amidation.

Mechanistic Context: The Urea-Piperidine Scaffold in sEH Inhibition

The most prominent application of this building block is in the synthesis of inhibitors targeting Soluble Epoxide Hydrolase (sEH) . sEH is a critical enzyme in the arachidonic acid cascade, responsible for converting cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2].

The Causality of the Pharmacophore

Recent structure-directed discoveries have demonstrated that urea-piperidine derivatives are among the most potent sEH inhibitors[3]. The structural components of CAS 1018504-63-6 map perfectly to the sEH active site:

  • The Urea Motif : The urea carbonyl acts as a dual hydrogen-bond acceptor for the phenolic hydroxyls of Tyr383 and Tyr466, while the urea NH donates a hydrogen bond to the carboxylate of Asp335[2].

  • The Isopropyl Group : This branched aliphatic chain precisely occupies the small lipophilic pocket adjacent to the catalytic triad, maximizing van der Waals interactions without inducing steric clashes[3].

  • The Piperidine-4-Carboxylate : The piperidine ring directs the C4-carboxylic acid into the larger, solvent-exposed channel of the enzyme. By converting this acid into various amides (using diverse amines), chemists can optimize the Ligand Lipophilicity Efficiency (LLE) and pharmacokinetic properties of the final drug[4].

sEH_Pathway AA Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Inhibitor Urea-Piperidine Inhibitor (CAS 1018504-63-6 deriv.) Inhibitor->sEH Inhibits via Urea H-Bonds

Arachidonic acid cascade highlighting sEH inhibition by urea-piperidine derivatives.

Synthetic Methodology & Workflow

To ensure high purity and yield, the synthesis of CAS 1018504-63-6 is achieved through a robust, two-step protocol starting from commercially available ethyl isonipecotate. This methodology is designed as a self-validating system, where the physicochemical shifts at each step allow for easy reaction monitoring via LC-MS or TLC.

Protocol 1: Synthesis of CAS 1018504-63-6

Step 1: Urea Formation

  • Dissolve ethyl piperidine-4-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) and cool the reaction mixture to 0 °C under an inert argon atmosphere.

  • Add isopropyl isocyanate (1.1 equiv) dropwise over 15 minutes. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Causality & Logic : Anhydrous DCM is selected because it is inert to isocyanates, preventing the formation of carbamate side products (which would occur if alcohols were used). DIPEA neutralizes trace acids and ensures the piperidine nitrogen remains highly nucleophilic. The 0 °C initiation strictly controls the exothermic nucleophilic attack, suppressing the thermal trimerization of the isocyanate[2].

Step 2: Saponification & Acidification

  • Concentrate the organic layer in vacuo to yield the crude ethyl 1-(isopropylcarbamoyl)piperidine-4-carboxylate intermediate.

  • Dissolve the intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and Water.

  • Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and stir at room temperature for 4 hours.

  • Evaporate the THF, dilute the aqueous layer with water, and wash with diethyl ether to remove non-polar impurities.

  • Carefully adjust the aqueous layer to pH ~3 using 1M HCl, then extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate to yield the pure product.

  • Causality & Logic : LiOH is specifically chosen over harsher bases (like NaOH/KOH at reflux) because it provides mild hydroxide nucleophilicity—sufficient to hydrolyze the ethyl ester without risking the cleavage of the newly formed urea linkage[3]. The pH adjustment to 3 protonates the carboxylate, driving the free acid into the organic extraction phase, creating a self-purifying extraction step.

Synthesis SM Ethyl isonipecotate Int Ethyl 1-(isopropylcarbamoyl) piperidine-4-carboxylate SM->Int Urea Formation Reagent Isopropyl isocyanate + DIPEA / DCM Reagent->Int Product CAS 1018504-63-6 (Free Acid) Int->Product Ester Hydrolysis Hydrolysis Saponification (LiOH, THF/H2O) Hydrolysis->Product

Step-by-step synthetic workflow for CAS 1018504-63-6 via urea formation and saponification.

Downstream Application: Amide Coupling Workflow

Once synthesized, CAS 1018504-63-6 is typically subjected to amide coupling to generate the final active pharmaceutical ingredient (API). Because the C4-carboxylic acid is attached to a secondary carbon (the piperidine ring), it presents moderate steric hindrance.

Protocol 2: HATU-Mediated Amidation (Self-Validating System)
  • Dissolve CAS 1018504-63-6 (1.0 equiv) and the target amine (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Add DIPEA (3.0 equiv), followed by HATU (1.2 equiv) at 0 °C.

  • Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Causality & Logic : HATU is deployed instead of standard EDC/HOBt coupling reagents because it forms a highly reactive 7-azabenzotriazole active ester. This efficiently overcomes the steric hindrance of the piperidine ring, driving the amidation to completion rapidly and minimizing unreacted starting material[3]. DIPEA is used as a non-nucleophilic base to deprotonate the amine hydrochloride salts without competing for the active ester.

Sources

Foundational

Mechanistic Profiling of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic Acid: A Privileged Scaffold in Targeted Drug Discovery

Executive Summary 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (CAS 1018504-63-6) is a highly specialized, privileged pharmacophore building block[1][2]. Rather than acting as a standalone therapeutic agent, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (CAS 1018504-63-6) is a highly specialized, privileged pharmacophore building block[1][2]. Rather than acting as a standalone therapeutic agent, its "mechanism of action" is defined by the distinct physicochemical and stereoelectronic properties it imparts when integrated into larger drug molecules. By combining a bidentate hydrogen-bonding urea motif with a conformationally restricted, sp³-rich piperidine ring, this scaffold serves as the core engine for target engagement in several enzyme inhibitor classes, most notably soluble Epoxide Hydrolase (sEH) and various kinases[3][4]. This whitepaper deconstructs the structural mechanics of this scaffold and provides robust, self-validating protocols for its application in drug discovery.

The "Escape from Flatland" Paradigm

Historically, drug discovery relied heavily on flat, sp²-hybridized aromatic rings, which often suffered from poor aqueous solubility and high off-target promiscuity. The seminal "Escape from Flatland" concept introduced by demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) significantly improves a drug candidate's clinical success rate[5][6].

The piperidine core of this scaffold perfectly embodies this principle. It provides a three-dimensional vectorization that enhances aqueous solubility while restricting the conformational entropy of the attached warheads. This pre-organization lowers the entropic penalty upon target binding, leading to higher affinity ligands compared to their flexible or flat aromatic counterparts.

Pharmacophore Deconstruction & Binding Mechanics

The molecule can be deconstructed into three functional domains, each playing a critical role in the ultimate mechanism of action of the synthesized drug:

  • The Isopropyl Urea Motif: The 1-[(propan-2-yl)carbamoyl] group acts as a potent bidentate hydrogen-bond donor and acceptor. In the context of hydrolase inhibitors, ureas are known to mimic the transition state of substrate hydrolysis[7][8]. The isopropyl group provides optimal steric bulk to occupy adjacent hydrophobic pockets without causing steric clashes.

  • The Piperidine Core: Acts as a rigid spacer. Its basic nitrogen is neutralized by the urea linkage, preventing unwanted non-specific basicity (which often leads to hERG liability) while maintaining favorable 3D geometry[9].

  • The C4-Carboxylic Acid: Serves as the primary synthetic handle. It is typically converted into an amide to attach target-specific terminal groups (e.g., aryl or heteroaryl rings) that dictate the final selectivity profile[10].

G cluster_0 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid Urea Isopropyl Urea (H-Bond Donor/Acceptor) Piperidine Piperidine Ring (Conformational Rigidity) Urea->Piperidine Target Protein Target (e.g., sEH Active Site) Urea->Target Hydrogen Bonding Carboxyl Carboxylic Acid (Coupling Handle) Piperidine->Carboxyl Piperidine->Target Van der Waals

Pharmacophore binding model of the scaffold interacting with a generic protein target.

Mechanism of Action in Soluble Epoxide Hydrolase (sEH)

When incorporated into a final inhibitor, the urea moiety of the scaffold docks directly into the catalytic active site of sEH. The carbonyl oxygen of the urea accepts hydrogen bonds from the catalytic tyrosine residues (e.g., Tyr383 and Tyr466 in human sEH), while the urea NH groups donate hydrogen bonds to the catalytic aspartic acid (Asp335)[11].

This tight, stoichiometric binding effectively blocks the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol metabolites[12]. By stabilizing endogenous EET levels, the functionalized scaffold exerts a potent anti-inflammatory and analgesic effect, demonstrating the direct translation of the urea pharmacophore into in vivo efficacy[13].

Experimental Workflows & Protocols

To validate the utility of this scaffold, researchers must employ robust synthetic and analytical workflows. The following protocols are designed as self-validating systems.

Protocol 1: Scaffold Functionalization (Amide Coupling)

Causality: To build the final inhibitor, the C4-carboxylic acid must be coupled to an amine. HATU is selected as the coupling reagent over standard EDC/HOBt because its highly reactive aza-benzotriazole ester intermediate overcomes the steric hindrance of the sp³-rich piperidine ring, ensuring high yields without epimerization.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 1-[(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Coupling: Add 1.1 eq of the target-specific primary amine (e.g., an aniline derivative).

  • Reaction & Validation: Stir for 2 hours. Self-Validation Step: Monitor reaction completion via LC-MS; the disappearance of the starting material mass (m/z 214.1) and the appearance of the product mass confirms successful coupling.

  • Workup: Quench with water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: In Vitro Target Engagement (FRET-based sEH Assay)

Causality: A FRET (Förster Resonance Energy Transfer) assay is utilized because it provides real-time, highly sensitive kinetic data for hydrolase activity, allowing for the accurate determination of nanomolar IC₅₀ values.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a 100 nM solution of recombinant human sEH in Bis-Tris buffer (pH 7.0) containing 0.1% BSA. Causality: BSA is critical to prevent non-specific protein adsorption to the plastic microtiter plate walls.

  • Dispensing: Dispense 10 µL of the enzyme solution into a 384-well black microtiter plate.

  • Inhibitor Incubation: Add 1 µL of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM in DMSO). Include a DMSO-only well as a negative control and a known sEH inhibitor (e.g., t-AUCB) as a positive control. Incubate for 15 minutes at room temperature to allow the urea-target hydrogen bond network to equilibrate.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate (e.g., PHOME).

  • Kinetic Read: Measure fluorescence (Ex: 330 nm, Em: 465 nm) continuously for 10 minutes.

  • Self-Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed inhibition is statistically significant and not due to assay noise.

Workflow Step1 1. Scaffold Functionalization (Amide Coupling via C4-COOH) Step2 2. In Vitro Enzymatic Assay (e.g., FRET-based screening) Step1->Step2 Step3 3. Crystallography / Docking (Validate Urea H-bond network) Step2->Step3 Step4 4. Cellular Efficacy & PK/PD (Permeability & Stability) Step3->Step4

Step-by-step experimental workflow for validating target engagement of the functionalized scaffold.

Quantitative Data & Physicochemical Profiling

The integration of the 1-[(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid scaffold drastically alters the physicochemical profile of the resulting drug candidate. The table below summarizes the theoretical advantages of this 3D scaffold compared to a traditional flat aromatic linker (e.g., a benzamide core).

Property / MetricFlat Aromatic Scaffold (e.g., Benzamide)Piperidine-Urea Scaffold (CAS 1018504-63-6)Mechanistic Consequence
Fraction sp³ (Fsp³) < 0.20> 0.60 Higher clinical success rate; "Escape from Flatland"[5].
Aqueous Solubility Poor (High π-π stacking)High (sp³ disruption of crystal lattice)Improved oral bioavailability and formulation ease.
Conformational Entropy High (freely rotatable bonds)Low (rigid chair conformation)Reduced entropic penalty upon target binding; higher affinity.
H-Bonding Capacity Moderate (1 Donor, 1 Acceptor)High (2 Donors, 2 Acceptors via Urea)Stronger anchoring in catalytic active sites (e.g., sEH, kinases).
Off-Target Promiscuity High (CYP450 liabilities)Low Reduced toxicity and improved safety profile.

Conclusion

1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is a masterclass in rational pharmacophore design. By leveraging the bidentate hydrogen-bonding capacity of the isopropyl urea and the conformational rigidity of the piperidine ring, this scaffold provides medicinal chemists with a reliable, sp³-rich vector for targeting complex hydrolase and kinase active sites. When deployed using robust, self-validating synthetic and assay protocols, it serves as a foundational building block for next-generation therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. URL:[Link]

  • Kitamura, S., Morisseau, C., Harris, T. R., Inceoglu, B., & Hammock, B. D. (2017). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLoS ONE, 12(5), e0176571. URL:[Link]

Sources

Exploratory

spectroscopic data (NMR, IR, Mass Spec) of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid

An in-depth structural characterization of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (CAS: 1018504-63-6) requires a multi-modal spectroscopic approach. As a piperidine derivative featuring both a carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural characterization of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (CAS: 1018504-63-6) requires a multi-modal spectroscopic approach. As a piperidine derivative featuring both a carboxylic acid and an isopropyl-urea moiety, this molecule presents unique analytical challenges, including restricted bond rotation, complex hydrogen-bonding networks, and specific ionization behaviors.

This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of this compound, designed for drug development professionals requiring rigorous, self-validating analytical workflows.

Multi-Modal Characterization Strategy

To establish absolute structural integrity, analytical workflows must cross-validate one another. NMR provides the 3D conformational and connectivity map, IR confirms the orthogonal vibrational states of the functional groups, and MS/MS defines the exact molecular weight and substructural building blocks[1].

G A 1-[(Propan-2-yl)carbamoyl] piperidine-4-carboxylic acid B NMR Spectroscopy (DMSO-d6, 1H/13C) A->B C ATR-FTIR (Vibrational) A->C D LC-ESI-MS/MS (Fragmentation) A->D E Conformation & Connectivity B->E F Functional Group Validation C->F G Molecular Weight & Substructures D->G

Spectroscopic characterization workflow for piperidine-4-carboxylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of piperidine-ureas via NMR is heavily influenced by solvent selection and molecular conformation. The partial double-bond character of the urea N-C(=O)-N system restricts rotation around the piperidine nitrogen-carbonyl bond, often leading to broadened signals or distinct rotameric sets at room temperature[2].

Causality in Solvent Selection

While Chloroform-d (CDCl₃) is a standard NMR solvent, it is suboptimal here. In CDCl₃, the carboxylic acid proton undergoes rapid intermolecular exchange, often broadening into the baseline and becoming invisible. Furthermore, the urea N-H signal can overlap with the piperidine ring protons[3]. Solution: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen because its strong hydrogen-bonding capability acts as a kinetic trap. It binds to the O-H and N-H protons, drastically slowing their exchange rates and sharpening their signals into distinct, quantifiable peaks.

Quantitative Data: NMR Assignments

Table 1: Theoretical ¹H and ¹³C NMR Assignments (in DMSO-d₆, 400 MHz / 100 MHz)

Position / Group¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Causality / Structural Note
-COOH ~12.20Broad singlet, 1H176.0Deshielded by carbonyl oxygen; stabilized by DMSO-d₆.
Urea N-H ~6.10Doublet (J = 7.5 Hz), 1H-Couples to the adjacent isopropyl C-H proton.
Urea C=O --156.5Urea carbonyls are more shielded than acid carbonyls due to dual N-lone pair donation[4].
Piperidine C2, C6 (Eq) ~3.80Multiplet, 2H43.5Equatorial protons adjacent to the electronegative urea nitrogen.
Isopropyl C-H ~3.75Septet (J = 6.5 Hz), 1H41.5Split by the six adjacent methyl protons.
Piperidine C2, C6 (Ax) ~2.75Multiplet, 2H43.5Axial protons are more shielded than equatorial counterparts[2].
Piperidine C4 ~2.40Multiplet, 1H40.2Alpha to the electron-withdrawing carboxylic acid.
Piperidine C3, C5 ~1.40 - 1.80Multiplets, 4H27.8Complex splitting due to axial/equatorial ring environments.
Isopropyl -CH₃ ~1.05Doublet (J = 6.5 Hz), 6H22.8Equivalent methyl groups split by the single methine proton.
Self-Validating Protocol: NMR D₂O Exchange
  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of high-purity DMSO-d₆.

  • Acquisition: Acquire a standard 1D ¹H spectrum (16 scans, d1=2s) to establish the baseline profile.

  • Validation Step: Add 10 µL of Deuterium Oxide (D₂O) directly to the NMR tube and shake vigorously for 30 seconds.

  • Re-Acquisition: Run a second ¹H spectrum.

  • System Logic: The peaks at ~12.20 ppm (COOH) and ~6.10 ppm (NH) must disappear due to rapid deuterium exchange, definitively proving these signals belong to heteroatom-bound protons rather than carbon-bound protons.

Infrared (IR) Spectroscopy

IR spectroscopy is critical for distinguishing the two distinct carbonyl environments in this molecule: the carboxylic acid C=O and the urea C=O.

Causality in Vibrational Frequencies

One might expect both carbonyls to absorb at the same frequency. However, the urea carbonyl stretch appears at a significantly lower wavenumber (~1630 cm⁻¹) than the carboxylic acid (~1715 cm⁻¹). This is caused by resonance delocalization: the lone pairs on the two urea nitrogen atoms donate electron density into the carbonyl π* orbital. This reduces the C=O double-bond character, lowering the bond's force constant and shifting the absorption to lower energy[5].

Table 2: Characteristic ATR-FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentCausality
3350 Medium, SharpUrea N-H StretchSharp peak superimposed on the broad O-H band[6].
3300 - 2500 Strong, BroadAcid O-H StretchBroadening is driven by extensive intermolecular hydrogen bonding[7].
1715 Strong, SharpAcid C=O StretchStandard aliphatic carboxylic acid carbonyl stretch[7].
1630 Strong, SharpUrea C=O StretchShifted lower due to nitrogen lone-pair resonance (Amide I equivalent)[5].
Self-Validating Protocol: ATR-FTIR
  • Background: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) on a clean diamond Attenuated Total Reflectance (ATR) crystal.

  • Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate contact with the evanescent wave, bypassing the need for moisture-sensitive KBr pellets.

  • Validation Step: After acquisition, clean the crystal with analytical-grade isopropanol and acquire a blank scan. The baseline must be entirely flat (transmittance > 99%) before proceeding, validating the absence of sample carryover.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and structural connectivity through collision-induced dissociation (CID). For this compound (Formula: C₁₀H₁₈N₂O₃), the calculated exact monoisotopic mass is 214.1317 Da .

Causality in Ionization and Fragmentation

While the piperidine nitrogen is typically basic, its incorporation into a urea moiety neutralizes its basicity. However, ureas readily ionize in Electrospray Ionization positive mode (ESI+) via protonation of the highly electronegative urea oxygen[1].

Upon isolation of the [M+H]⁺ precursor ion (m/z 215.14), applying collision energy triggers predictable fragmentation pathways. The most favorable neutral losses include the elimination of water from the carboxylic acid (-18 Da) and the cleavage of the urea bond to expel isopropylamine (-59 Da)[1],[8].

MS A Precursor Ion [M+H]+ m/z 215.15 B Neutral Loss: H2O (-18 Da) A->B D Neutral Loss: Isopropylamine (-59 Da) A->D C Acylium Fragment m/z 197.14 B->C E Piperidine Isocyanate m/z 156.07 D->E

ESI-MS/MS fragmentation pathways of the protonated precursor ion.

Table 3: LC-ESI-MS/MS Fragmentation Peaks

m/z (Da)Ion TypeAssignment / Neutral Loss
237.12 [M+Na]⁺Sodium adduct (common in urea-containing compounds).
215.14 [M+H]⁺Protonated intact precursor ion.
197.14 FragmentLoss of H₂O (-18 Da) from the carboxylic acid group[9].
156.07 FragmentLoss of isopropylamine (-59 Da) yielding a piperidine isocyanate ion[1].
Self-Validating Protocol: LC-ESI-MS/MS
  • Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 column (50 x 2.1 mm, 1.8 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Formic acid acts as a proton donor, driving the formation of [M+H]⁺ ions.

  • MS/MS Acquisition: Isolate m/z 215.1 in Q1. Apply a Collision Energy (CE) sweep of 15–30 eV using Argon collision gas, and scan Q3 from m/z 50 to 250.

  • Validation Step: Polarity Switching. In the same run, switch the MS to ESI- mode. The carboxylic acid group will readily deprotonate, yielding a strong [M-H]⁻ signal at m/z 213.12. Observing both [M+H]⁺ and [M-H]⁻ at the exact same chromatographic retention time definitively validates the presence of both the urea and carboxylic acid moieties on the same molecule.

References

  • National Institutes of Health (NIH) / PubMed. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry.[Link]

  • SciELO. "Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts." Journal of the Brazilian Chemical Society.[Link]

  • MDPI. "An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups." Molecules.[Link]

  • ResearchGate. "The experimental and theoretical 13C and 1H NMR chemical shift values of the target molecule." ResearchGate Publications.[Link]

  • ResearchGate. "Theoretical and IR-matrix isolation studies on the urea and urea-D4, -13C, and -1,3-15N2 substituted molecules." ResearchGate Publications.[Link]

  • VSCHT. "Table of Characteristic IR Absorptions." University of Chemistry and Technology, Prague.[Link]

  • ACS Publications. "Urea Denaturation of Staphylococcal Nuclease Monitored by Fourier Transform Infrared Spectroscopy." Biochemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid

Abstract This document provides a comprehensive guide to the synthesis of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The piperidine-4-carboxamide scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The piperidine-4-carboxamide scaffold is a recurring motif in various biologically active compounds.[1][2][3][4] This protocol outlines a robust and efficient one-step synthesis from commercially available starting materials. The described method avoids the need for protecting groups on the carboxylic acid moiety, offering an atom-economical and streamlined approach. This guide is intended for researchers in organic synthesis and drug discovery, providing a detailed, step-by-step procedure, including mechanistic insights, safety precautions, and characterization data.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[2] Specifically, derivatives of piperidine-4-carboxylic acid are utilized in the development of a wide range of pharmaceuticals, including antivirals and CCR5 inhibitors.[1][3][5] The title compound, 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid, incorporates a urea linkage at the 1-position of the piperidine ring. The urea functional group is of significant importance in biologically active compounds, often contributing to target binding through hydrogen bonding interactions.[2]

The synthesis of ureas is commonly achieved through the reaction of an amine with an isocyanate.[1][2] This method is highly efficient and typically proceeds under mild conditions. A key consideration in the synthesis of the target molecule is the presence of the carboxylic acid functionality, which could potentially react with the isocyanate. However, by carefully controlling the reaction conditions, specifically by forming the carboxylate salt in situ, the reaction can be directed to selectively occur at the secondary amine of the piperidine ring.[6][7] This protocol leverages this principle to provide a direct and high-yielding synthesis.

Synthetic Pathway Overview

The synthesis of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is achieved via a nucleophilic addition of the secondary amine of piperidine-4-carboxylic acid to isopropyl isocyanate. The reaction is facilitated by a non-nucleophilic base, such as triethylamine, which deprotonates the carboxylic acid, preventing its interference and improving the solubility of the starting material.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Piperidine-4-carboxylic acid ReactionVessel Solvent: THF Base: Triethylamine Temperature: 0 °C to RT Piperidine-4-carboxylic acid->ReactionVessel Isopropyl isocyanate Isopropyl isocyanate->ReactionVessel Product ReactionVessel->Product caption Overall synthetic workflow. G A 1. Add Piperidine-4-carboxylic acid to flask B 2. Add anhydrous THF and cool to 0 °C A->B C 3. Add Triethylamine and stir B->C D 4. Add Isopropyl isocyanate solution dropwise C->D E 5. Warm to RT and stir for 4-6 hours D->E F 6. Monitor reaction by TLC E->F G 7. Quench and acidify with 1 M HCl F->G If complete H 8. Extract with Ethyl Acetate G->H I 9. Wash with water and brine H->I J 10. Dry, filter, and concentrate I->J K 11. Purify product J->K

Sources

Application

Application Notes and Protocols for the In-Vitro Characterization of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with a wide range of biological targets.[1][2] 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (henceforth referred to as Compound X) is a novel small molecule featuring this key scaffold, appended with a carbamoyl group and a carboxylic acid moiety. These functional groups suggest potential interactions with protein targets through hydrogen bonding and ionic interactions, making it a compelling candidate for drug discovery programs.[3][4][5]

This guide provides a comprehensive framework for the initial in-vitro characterization of Compound X. As the specific biological target of Compound X is yet to be elucidated, we will proceed with a logical, target-agnostic approach that transitions into a focused investigation, hypothesizing a G-Protein Coupled Receptor (GPCR) as a plausible target class based on the prevalence of piperidine-containing GPCR modulators.[6][7][8] The protocols herein are designed to be robust and adaptable, providing researchers with the tools to assess target engagement, functional activity, and preliminary pharmacological properties.

PART 1: Initial Physicochemical and Safety Assessment

Prior to biological screening, a fundamental understanding of the compound's properties is essential.

1.1. Compound Identity and Properties

A summary of the known identifiers for 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is presented below.

PropertyValueSource
CAS Number 1018504-63-6[9]
Molecular Formula C10H18N2O3PubChem
Molecular Weight 214.26 g/mol PubChem
IUPAC Name 1-[(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid[9]

1.2. Solubility and Stability Assessment

The solubility and stability of a compound are critical for ensuring accurate and reproducible results in in-vitro assays.

Protocol 1: Kinetic Solubility Assessment using Nephelometry

  • Principle: This assay determines the solubility of a compound in aqueous buffer by measuring the scattering of light by insoluble particles (precipitate).

  • Materials:

    • Compound X (as DMSO stock, e.g., 10 mM)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Nephelometer or plate reader with turbidity measurement capabilities

    • Clear-bottom 96-well or 384-well plates

  • Procedure:

    • Prepare a serial dilution of Compound X in DMSO.

    • Dispense PBS into the wells of the microplate.

    • Add a small volume of the DMSO stock solutions to the PBS-containing wells to achieve the final desired concentrations (typically with a final DMSO concentration of 1-2%).

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

    • Measure the turbidity of each well using the nephelometer.

    • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol 2: Chemical Stability in Assay Buffer

  • Principle: The stability of the compound in the intended assay buffer is assessed over time using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Materials:

    • Compound X

    • Assay buffer (e.g., PBS or specific cell culture medium)

    • LC-MS system

  • Procedure:

    • Prepare a solution of Compound X in the assay buffer at a relevant concentration (e.g., 10 µM).

    • Incubate the solution at the intended assay temperature (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Analyze the aliquots by LC-MS to determine the percentage of the parent compound remaining. A decrease in the parent peak area over time indicates instability.

PART 2: Hypothetical Target Class Investigation: G-Protein Coupled Receptors (GPCRs)

Given the structural motifs of Compound X, GPCRs represent a high-priority target class for investigation.[7] The following protocols will guide the researcher in determining if Compound X interacts with and modulates a GPCR of interest.

Workflow for GPCR Ligand Characterization

GPCR_Workflow A Compound X B Initial Binding Assay (Radioligand Displacement) A->B Screen C Determine Affinity (Ki) B->C If positive hit D Functional Assays (cAMP, Ca2+, β-arrestin) B->D If positive hit G Target Engagement in Live Cells (NanoBRET®) C->G E Determine Potency (EC50) & Efficacy (Emax) D->E Analyze dose-response F Mode of Action (Agonist, Antagonist, Allosteric Modulator) E->F Interpret data F->G Validate H Confirm On-Target Interaction G->H

Caption: Workflow for characterizing Compound X as a potential GPCR ligand.

2.1. Target Binding Assays

The first step is to determine if Compound X binds to the GPCR of interest. Radioligand binding assays are a classic and robust method for this purpose.[11]

Protocol 3: Radioligand Displacement Assay

  • Principle: This competitive binding assay measures the ability of Compound X to displace a known radiolabeled ligand from the GPCR. The receptor source can be cell membranes from a cell line overexpressing the target GPCR.

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand)

    • Compound X

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

    • Scintillation vials and scintillation fluid

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter

  • Procedure:

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and a range of concentrations of Compound X.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of Compound X.

    • Plot the percentage of specific binding against the logarithm of the concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that displaces 50% of the radioligand).

    • Calculate the binding affinity (Ki) of Compound X using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2. Functional Assays: Probing Downstream Signaling

If Compound X demonstrates binding to the GPCR, the next step is to assess its functional effect on receptor signaling. GPCRs can signal through various pathways, most commonly involving changes in cyclic AMP (cAMP) levels, intracellular calcium mobilization, or β-arrestin recruitment.[7][11]

Protocol 4: cAMP Assay (for Gs or Gi-coupled GPCRs)

  • Principle: This assay measures changes in intracellular cAMP levels following GPCR activation. Agonists of Gs-coupled receptors will increase cAMP, while agonists of Gi-coupled receptors will decrease forskolin-stimulated cAMP levels. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.

  • Materials:

    • CHO or HEK293 cells stably expressing the target GPCR

    • cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or HTRF® cAMP dynamic 2 kit from Cisbio)

    • Compound X

    • Forskolin (for Gi-coupled assays)

    • Reference agonist and antagonist

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Plate the cells in a 384-well white plate and incubate overnight.

    • Prepare a serial dilution of Compound X.

    • Add the compounds to the cells. For Gi-coupled assays, co-stimulate with forskolin.

    • Incubate for the recommended time at room temperature.

    • Add the TR-FRET detection reagents (e.g., europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer).

    • Incubate to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of Compound X to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 5: β-Arrestin Recruitment Assay

  • Principle: This assay measures the interaction between the activated GPCR and β-arrestin, a key event in receptor desensitization and signaling. Bioluminescence Resonance Energy Transfer (BRET) is a widely used technology for this purpose.[7][11]

  • Materials:

    • HEK293 cells co-expressing the GPCR fused to a BRET donor (e.g., NanoLuc® luciferase) and β-arrestin fused to a BRET acceptor (e.g., NanoBRET™ 618).

    • Nano-Glo® Live Cell Reagent (substrate)

    • Compound X

    • Reference agonist

    • Luminometer with BRET detection capabilities

  • Procedure:

    • Plate the cells in a 96-well white plate.

    • Prepare a serial dilution of Compound X.

    • Add the Nano-Glo® Live Cell Reagent to the cells.

    • Add the compounds to the cells.

    • Read the luminescence at the donor and acceptor emission wavelengths immediately and kinetically over time.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in BRET ratio against the log concentration of Compound X to generate a dose-response curve and determine the EC50.

Signaling Pathway Visualization

Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR Extracellular Intracellular G_Protein Gβγ GPCR:f2->G_Protein Activation BetaArrestin β-Arrestin GPCR:f2->BetaArrestin Recruitment Ligand Compound X (Agonist) Ligand->GPCR:f1 Binding AC Adenylyl Cyclase G_Protein:f0->AC Modulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Downstream Cellular Response PKA->Downstream BetaArrestin->Downstream

Caption: Canonical GPCR signaling pathways for Compound X characterization.

PART 3: Target Engagement in a Cellular Context

Confirming that a compound interacts with its intended target within a live cell is a critical validation step.[7]

Protocol 6: NanoBRET® Target Engagement Assay

  • Principle: This assay quantifies the binding of a test compound to a target protein in live cells. The target protein is tagged with a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. Compound X will compete with the tracer for binding, leading to a decrease in the BRET signal.[7]

  • Materials:

    • HEK293 cells expressing the NanoLuc®-GPCR fusion protein

    • Fluorescent tracer for the target GPCR

    • Nano-Glo® Substrate + Extracellular NanoLuc® Inhibitor

    • Compound X

    • Multi-mode plate reader with BRET filter sets

  • Procedure:

    • Plate cells in a 96-well white plate.

    • Prepare serial dilutions of Compound X.

    • Add Compound X to the cells and incubate.

    • Add the fluorescent tracer and incubate.

    • Add the Nano-Glo® Substrate and inhibitor mixture.

    • Read the donor and acceptor emission signals.

  • Data Analysis:

    • Calculate the BRET ratio.

    • Plot the BRET ratio against the log concentration of Compound X.

    • Determine the IC50 from the resulting competitive binding curve, which reflects the apparent affinity of the compound for the target in a cellular environment.

Summary of Quantitative Data

The following table should be used to compile the data generated from the described assays.

AssayParameterResult (for Compound X)
Radioligand DisplacementIC50e.g., 1.2 µM
Kie.g., 580 nM
cAMP Functional AssayEC50 / IC50e.g., 850 nM
Emaxe.g., 95% (relative to reference agonist)
β-Arrestin RecruitmentEC50e.g., 1.5 µM
NanoBRET® Target EngagementIC50e.g., 720 nM

Conclusion and Future Directions

This application note provides a structured, multi-step approach for the initial in-vitro characterization of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (Compound X). By systematically evaluating its physicochemical properties, binding affinity, functional activity, and cellular target engagement, researchers can build a comprehensive pharmacological profile. The data generated through these protocols will be instrumental in determining the therapeutic potential of this novel chemical entity and will guide subsequent studies, including selectivity profiling against other receptors, in-vitro ADME assays, and eventual progression to in-vivo models.

References

  • A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. (2019). Scientific Reports. Available at: [Link]

  • Application and Prospects of Large Language Models in Small-Molecule Drug Discovery. (2024). ACS Omega. Available at: [Link]

  • The Application of Machine Learning in Small Molecule Drug Discovery across Academic and Industrial Settings. (2023). Journal of Pharmaceutical Research International. Available at: [Link]

  • 1-[(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid - NextSDS. NextSDS. Available at: [Link]

  • Small Molecule Drug Discovery: Methods, Molecules and Applications. (2025). ResearchGate. Available at: [Link]

  • Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. (2020). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2024). Frontiers in Drug Discovery. Available at: [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Available at: [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. (2014). Frontiers in Pharmacology. Available at: [Link]

  • In Vitro and In Silico Characterization of G-Protein Coupled Receptor (GPCR) Targets of Phlorofucofuroeckol-A and Dieckol. (2021). Marine Drugs. Available at: [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). Journal of Cell Science. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. Available at: [Link]

  • Cas no 280771-97-3 (1-(propan-2-yl)piperidine-4-carboxylic acid). Kuujia. Available at: [Link]

  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. (2022). Viruses. Available at: [Link]

  • 1-[(7-Carbamimidoylnaphthalen-2-Yl)methyl]-6-({1-[(1z)-Ethanimidoyl]piperidin-4-Yl}oxy)-2-(Propan-2-Yl)-1h-Indole-4-Carboxylic Acid. PubChem. Available at: [Link]

  • Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. (2022). Molecules. Available at: [Link]

  • 1-carbamoylpiperidine-4-carboxylic Acid. PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Available at: [Link]

  • Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (2024). ChemRxiv. Available at: [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2007). Journal of Medicinal Chemistry. Available at: [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. (2022). RSC Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Purification Techniques for 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic Acid

Introduction & Physicochemical Rationale 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the synthesis of enzyme inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and receptor modulators [4]. Achieving high purity of this intermediate is critical for downstream coupling reactions and biological evaluations.

To design an effective purification strategy, one must first understand the molecule's structural causality. While piperidine rings typically feature a basic secondary amine, the functionalization at the N1 position with an isopropylcarbamoyl group creates a urea moiety . The lone pair of electrons on the piperidine nitrogen is delocalized into the adjacent carbonyl group's pi-system, completely abolishing its basicity. Consequently, the molecule does not exhibit the zwitterionic behavior typical of amino acids. Instead, it behaves strictly as a monoprotic organic acid due to the C4 carboxylic acid[1].

This fundamental chemical property dictates the entire purification workflow, ruling out standard basic-amine "catch-and-release" methods and necessitating acid-centric purification protocols.

Table 1: Physicochemical Profile & Purification Impact
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 214.26 g/mol Suitable for standard LC-MS detection (ESI+ 215 m/z; ESI- 213 m/z).
pKa (Carboxylic Acid) ~ 4.5Dictates pH-dependent phase transfer; requires acidic mobile phase for HPLC.
Piperidine Nitrogen Non-basic (Urea resonance)Eliminates zwitterionic behavior; simplifies liquid-liquid extraction.
LogP (Predicted) ~ 0.8 - 1.2Amphiphilic; highly soluble in polar organics (EtOAc) and basic aqueous solutions.

Protocol 1: Liquid-Liquid Extraction (Acid-Base Purification)

Because the compound is a non-zwitterionic organic acid, it can be efficiently separated from neutral and basic impurities (such as unreacted starting materials or neutral urea byproducts) via pH-driven phase partitioning.

Step-by-Step Methodology
  • Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) within a separatory funnel.

  • Basic Extraction (Deprotonation) : Add an equal volume of 1M aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: At pH > 7, the carboxylic acid is deprotonated to form a highly water-soluble sodium carboxylate salt, driving the target molecule into the aqueous phase.

  • Phase Separation : Shake vigorously, vent, and allow the layers to separate. Drain the aqueous layer (containing the target compound) into a clean Erlenmeyer flask. Discard the organic layer (which retains neutral/basic impurities).

  • Acidification (Protonation) : Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0–3.0. Self-Validation : Verify the pH using indicator paper.

    • Causality: The carboxylate is protonated back to the neutral free acid, drastically reducing its aqueous solubility and often causing it to cloud or precipitate.

  • Organic Extraction : Extract the acidified aqueous layer three times with fresh Ethyl Acetate to pull the neutral free acid back into the organic phase.

  • Drying & Concentration : Combine the organic extracts, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free acid.

AcidBaseExtraction Crude Crude Reaction Mixture (in EtOAc) BaseExt Extract with 1M NaHCO3 (pH ~8) Crude->BaseExt Org1 Organic Layer (Neutral/Basic Impurities) BaseExt->Org1 Discard Aq1 Aqueous Layer (Target Carboxylate Salt) BaseExt->Aq1 Keep Acidify Acidify with 1M HCl (pH ~2-3) Aq1->Acidify OrgExt Extract with EtOAc Acidify->OrgExt Org2 Organic Layer (Target Free Acid) OrgExt->Org2 Keep Aq2 Aqueous Layer (Salts/Polar Impurities) OrgExt->Aq2 Discard Pure Dry (Na2SO4) & Concentrate Pure Compound Org2->Pure

Caption: Workflow for the acid-base extraction of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid.

Protocol 2: Preparative HPLC (Reverse Phase)

For complex mixtures containing structurally similar acidic byproducts (e.g., regioisomers or over-reacted species), Preparative High-Performance Liquid Chromatography (Prep HPLC) is required to achieve >95% purity.

Chromatographic Rationale

Purifying carboxylic acids on standard silica-based C18 columns requires strict pH control. If the mobile phase pH is near the compound's pKa (~4.5), the compound exists in a dynamic equilibrium between its neutral and ionized states, leading to severe peak tailing and poor resolution. To ensure a single, sharp chromatographic peak, the mobile phase must be acidified (pH < 2.5) to keep the carboxylic acid fully protonated [2].

Step-by-Step Methodology
  • Mobile Phase Preparation :

    • Solvent A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA or Formic Acid.

  • Analytical Screening : Run a rapid analytical gradient (e.g., 5% to 95% B over 10 minutes) on an analytical C18 column to determine the exact elution percentage of the target compound.

  • Scale-Up Calculation : Transfer the optimized method to a Preparative C18 column (e.g., an Optimum Bed Density (OBD) column to prevent bed collapse under high flow) [2]. Scale the flow rate and injection volume proportionally based on the column's cross-sectional area.

  • Sample Loading : Dissolve the crude sample in a solvent matching the initial mobile phase conditions (e.g., 10% MeCN in Water). Causality: Injecting in a strong solvent (like 100% DMSO) can cause premature elution and severe band broadening at the column head.

  • Fraction Collection : Utilize Mass-Directed auto-purification (triggering on the [M+H]+ = 215 m/z ion) to collect fractions dynamically, minimizing the collection of overlapping UV-active impurities [3].

  • Isolation : Self-Validation : Run a quick analytical LC-MS on the collected fractions to verify purity before pooling. Pool the pure fractions and lyophilize to obtain the target compound as a dry powder.

Prep_HPLC_ScaleUp Analyt Analytical Screening (C18, 0.1% TFA in H2O/MeCN) Load Loading Capacity Study (Determine max injection vol/conc) Analyt->Load Method Optimized Prep Prep HPLC Purification (Scale-up gradient, OBD Column) Load->Prep Scale Factor Applied Fract Fraction Collection (UV or MS triggered) Prep->Fract QC Fraction QC (Analytical HPLC/MS) Fract->QC Lyoph Lyophilization (Yield pure dry powder) QC->Lyoph Pool Pure Fractions

Caption: Preparative HPLC scale-up and purification workflow for carboxylic acid derivatives.

Protocol 3: Recrystallization

If the compound is >85% pure after extraction, recrystallization offers a highly scalable, solvent-efficient method to achieve >99% analytical purity without the need for chromatography.

Step-by-Step Methodology
  • Solvent Selection : Due to the compound's amphiphilic properties, a binary solvent system such as Ethyl Acetate (solvent) and Hexanes (anti-solvent) is highly effective.

  • Dissolution : Suspend the crude solid in a minimal volume of boiling Ethyl Acetate in an Erlenmeyer flask. Add solvent dropwise until the solid just dissolves.

  • Hot Filtration : If insoluble particulates are present, rapidly filter the hot solution through a pre-warmed fluted filter paper to prevent premature crystallization in the funnel.

  • Crystallization : Remove the flask from the heat source and allow the solution to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling provides the thermodynamic time required to form a highly ordered crystal lattice, which naturally excludes structurally dissimilar impurities.

  • Recovery : Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield. Collect the crystals via vacuum filtration, wash with ice-cold Hexanes, and dry under high vacuum.

References

  • Waters Corporation. "Preparative Columns | HPLC Purification Columns." Waters. URL:[Link]

  • Agilent Technologies. "What is Preparative HPLC | Find Your Purification HPLC System." Agilent. URL:[Link]

  • Du, F. et al. "Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases." European Journal of Medicinal Chemistry (via PMC). URL:[Link]

Application

Application Note: Large-Scale Synthesis of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Scalable Protocol Introduction & Strategic Route Selection Urea-containing piperidine derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Scalable Protocol

Introduction & Strategic Route Selection

Urea-containing piperidine derivatives are foundational scaffolds in modern medicinal chemistry, frequently utilized in the development of soluble epoxide hydrolase (sEH) inhibitors, fatty acid amide hydrolase (FAAH) inhibitors, and various G-protein coupled receptor (GPCR) antagonists[1]. The target compound, 1-[(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (commonly referred to as 1-(isopropylcarbamoyl)isonipecotic acid), features a highly stable N-isopropylurea moiety at the piperidine nitrogen and a versatile carboxylic acid handle for downstream functionalization.

While traditional urea syntheses often rely on the in situ generation of isocyanates via toxic phosgene gas or its equivalents (e.g., triphosgene, 1,1'-carbonyldiimidazole)[2], large-scale process chemistry demands safer, more atom-economical approaches. For this synthesis, we employ a direct, aqueous alkaline Schotten-Baumann-type reaction. By reacting commercially available isonipecotic acid directly with isopropyl isocyanate in a water/THF mixture, we bypass the need for intermediate esterification and subsequent saponification steps[3].

Reaction Mechanism & Process Causality

A robust process protocol is a self-validating system where every physical and chemical parameter serves a distinct mechanistic purpose.

  • pH Control (Causality of NaOH): Isonipecotic acid is an amino acid with a secondary amine (pKa ~10) and a carboxylic acid (pKa ~4.0). By utilizing 1.1 equivalents of NaOH, the reaction pH is driven above 12. This quantitatively deprotonates the carboxylic acid, preventing it from forming unstable mixed anhydrides with the isocyanate. Simultaneously, it ensures the secondary amine remains unprotonated and highly nucleophilic.

  • Temperature Control (0–5 °C): Isopropyl isocyanate is an electrophile susceptible to nucleophilic attack by both the piperidine amine (desired) and hydroxide/water (undesired). Hydrolysis of the isocyanate yields isopropylcarbamic acid, which rapidly decarboxylates to isopropylamine and subsequently reacts with another equivalent of isocyanate to form the symmetric byproduct, 1,3-diisopropylurea. Maintaining the reaction at 0–5 °C during addition kinetically favors the amine nucleophile over water, maximizing yield.

  • Co-Solvent Selection (THF): Isopropyl isocyanate has limited aqueous solubility. The addition of tetrahydrofuran (THF) acts as a phase-transfer bridge, enhancing mass transfer and preventing the isocyanate from pooling as a separate phase where localized hydrolysis would occur.

  • Isolation via pH Shift: The target urea has a carboxylic acid pKa of ~4.0. Lowering the pH to 2.0 with HCl ensures >99% of the product is in its neutral, protonated state. Because the urea nitrogen is non-basic, the molecule does not form a soluble hydrochloride salt, resulting in rapid, high-purity crystallization from the aqueous matrix.

Process Flow Visualization

Workflow Step1 Isonipecotic Acid (1.0 eq) Step2 Alkaline Dissolution (NaOH, H2O/THF, 0-5°C) Step1->Step2 Step3 Isocyanate Addition (Isopropyl Isocyanate, 1.1 eq) Step2->Step3 Control Exotherm Step4 Urea Formation (Stir at 20°C, 3 h) Step3->Step4 Nucleophilic Attack Step5 Acidification Workup (12M HCl to pH 2.0) Step4->Step5 Quench & Precipitate Step6 Crystallization & Filtration (Cold H2O / Heptane Wash) Step5->Step6 Controlled Cooling Step7 1-[(Propan-2-yl)carbamoyl] piperidine-4-carboxylic acid Step6->Step7 >90% Yield, >98% Purity

Fig 1: Process flow for the large-scale aqueous alkaline synthesis of the target urea derivative.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected analytical outputs for a 1-kilogram scale synthesis.

ParameterValue / SpecificationMolar Equivalents
Isonipecotic Acid (MW: 129.16)1.00 kg (7.74 mol)1.00 eq
Sodium Hydroxide (MW: 40.00)0.34 kg (8.51 mol)1.10 eq
Isopropyl Isocyanate (MW: 85.11)0.72 kg / 832 mL (8.51 mol)1.10 eq
Hydrochloric Acid (12 M)~800 mL (to pH 2.0)~1.25 eq
Theoretical Yield (MW: 214.27)1.66 kg100%
Expected Isolated Yield 1.49 – 1.58 kg90 – 95%
Target Purity (HPLC-UV) > 98.5% (a/a)N/A

Detailed Experimental Protocol (1 kg Scale)

Caution: Isopropyl isocyanate is a volatile lachrymator and a respiratory sensitizer. All operations involving the neat reagent must be conducted in a walk-in fume hood or via closed-system transfer.

Step 1: Reactor Preparation & Dissolution

  • Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge the reactor with 5.0 L of deionized (DI) water and 340 g of NaOH pellets. Stir at 200 rpm until complete dissolution is achieved.

  • Cool the alkaline solution to 0–5 °C using the reactor jacket.

  • Slowly charge 1.00 kg of isonipecotic acid into the reactor. Stir for 30 minutes until a clear, homogeneous solution of sodium isonipecotate forms.

  • Add 2.0 L of Tetrahydrofuran (THF) to the reactor. Maintain the internal temperature at 0–5 °C.

Step 2: Isocyanate Addition

  • Charge the addition funnel with 832 mL (724 g) of isopropyl isocyanate.

  • Begin dropwise addition of the isocyanate into the vigorously stirred (300 rpm) reactor.

  • Critical Parameter: Adjust the addition rate to ensure the internal temperature does not exceed 5 °C (typically requires 1.5 to 2.0 hours). The reaction is highly exothermic.

Step 3: Maturation & Workup

  • Once the addition is complete, remove the cooling jacket and allow the reaction mixture to naturally warm to 20 °C. Stir for an additional 3 hours.

  • Sample the reaction for HPLC/TLC analysis to confirm the disappearance of the isonipecotic acid starting material.

  • Re-apply cooling to drop the internal temperature back to 5 °C.

  • Slowly add 12 M HCl (~800 mL) via an addition funnel until the pH of the aqueous layer reaches 2.0.

  • Observation: A thick, white crystalline precipitate of the target carboxylic acid will form rapidly as the pH drops below 4.0. Stir for 1 hour at 5 °C to ensure complete crystallization.

Step 4: Isolation & Drying

  • Discharge the slurry onto a large-scale Nutsche filter or a highly porous sintered glass funnel. Apply vacuum.

  • Wash the filter cake with 2.0 L of ice-cold DI water to remove NaCl and residual HCl.

  • Wash the filter cake with 1.0 L of cold heptane. Causality: Heptane selectively solubilizes and removes trace amounts of the symmetric byproduct (1,3-diisopropylurea) without dissolving the highly polar target compound.

  • Transfer the white solid to drying trays and dry in a vacuum oven at 45 °C (under >25 inHg vacuum) for 24 hours or until a constant weight is achieved.

Analytical Characterization

  • LC-MS (ESI+): Expected m/z [M+H]+ = 215.1.

  • 1H NMR (400 MHz, DMSO-d6): δ 12.20 (br s, 1H, COOH), 6.15 (d, J = 7.5 Hz, 1H, NH), 3.90 (dt, J = 13.0, 3.5 Hz, 2H, piperidine equatorial CH2), 3.75 (m, 1H, isopropyl CH), 2.70 (td, J = 12.5, 2.5 Hz, 2H, piperidine axial CH2), 2.40 (m, 1H, piperidine CH-COOH), 1.75 (m, 2H, piperidine CH2), 1.35 (m, 2H, piperidine CH2), 1.05 (d, J = 6.5 Hz, 6H, isopropyl CH3).

References

  • National Center for Biotechnology Information (NIH PMC)
  • US5925762A - Practical synthesis of urea derivatives Google Patents URL
  • Fluorous Synthesis of Heterocyclic Systems Chemical Reviews - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, formulation scientists, and pharmacologists overcome the inherent physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, formulation scientists, and pharmacologists overcome the inherent physicochemical liabilities of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid .

This molecule presents a dual-solubility challenge: it contains a highly lipophilic piperidine core coupled with a urea (carbamoyl) moiety that forms a highly stable, hydrogen-bonded crystal lattice[1]. Furthermore, its carboxylic acid group (pKa ~4.5) renders its solubility highly pH-dependent. The following troubleshooting guides, FAQs, and validated protocols are engineered to help you bypass these barriers in both in vitro and in vivo settings.

Part 1: Troubleshooting Guides

Q: I prepare a 10 mM stock in DMSO, but when I dilute it to 100 µM in pH 7.4 PBS for my biochemical assay, the compound immediately crashes out. Why is this happening, and how do I fix it? A: Causality: You are observing solvent-shift precipitation. Even though the carboxylic acid is ionized at pH 7.4, the urea (carbamoyl) moiety acts as a powerful hydrogen bond donor and acceptor. When the strong solvating power of DMSO is diluted, the thermodynamic drive to reform the highly stable crystal lattice overcomes the aqueous solubility limit[1]. Solution: Do not dilute directly into an aqueous buffer. Instead, use a "step-down" cosolvent strategy or pre-complex the molecule. Pre-dilute your DMSO stock into a transitional solvent like PEG400 or Tween-80 before introducing the aqueous buffer. Alternatively, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer to encapsulate the lipophilic piperidine ring upon dilution[2].

Q: My in vivo oral pharmacokinetic (PK) models show erratic and exceptionally low bioavailability. In vitro dissolution in Simulated Gastric Fluid (SGF, pH 1.2) is nearly zero. How can I improve gastric dissolution? A: Causality: The carboxylic acid group has a pKa of approximately 4.5. In SGF (pH 1.2), the molecule is fully protonated (unionized). Without the ionized carboxylate to interact with water, the lipophilic bulk of the isopropyl and piperidine groups dominates, dropping solubility to its intrinsic minimum. Solution: You must disrupt the crystal lattice pre-emptively and alter the microenvironmental pH. Formulating the compound as a basic amino acid salt (e.g., L-arginine) or a meglumine salt will artificially raise the pH in the immediate diffusion layer of the dissolving particle, driving rapid dissolution even in acidic bulk fluids[3].

Part 2: Frequently Asked Questions (FAQs)

Q: If I want to use cyclodextrins, which specific type is optimal for this scaffold? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The cavity size of β-cyclodextrin (approx. 6.0–6.5 Å) perfectly accommodates the steric bulk of the piperidine ring. The hydroxypropyl modifications are critical because they prevent the cyclodextrin molecules from crystallizing out of solution, a common failure point when using unmodified β-CD[2].

Q: How do I select the right counterion for salt formation? A: Follow the "Rule of Three": for stable salt formation, the pKa of your basic counterion must be at least 3 units higher than the pKa of your acid. Since 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid has a pKa of ~4.5, you need a base with a pKa > 7.5. Meglumine (pKa 9.6) or Sodium Hydroxide are ideal choices to ensure complete proton transfer.

Part 3: Quantitative Solubility Enhancement Data

The table below summarizes the expected fold-enhancement in aqueous solubility using various formulation strategies compared to the free acid baseline.

Formulation StrategyVehicle / Excipient SystemMicroenvironmental pHFold-Solubility Enhancement
Free Acid (Control) Pure Water~4.51x (Baseline)
Cosolvent Blend 5% DMSO / 10% PEG400 / 85% WaterN/A85x
Inclusion Complex 20% w/v HP-β-CD in Water~7.0150x
Salt Formation Meglumine (1:1.2 molar eq)~8.5>500x

Part 4: Validated Experimental Protocols

Protocol A: In Situ Meglumine Salt Formation (For In Vivo Dosing)

This protocol creates a self-buffering, highly soluble salt solution ideal for oral gavage or intravenous injection.

  • Weighing: Weigh 100 mg of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid into a clean glass vial.

  • Counterion Addition: Add 1.2 molar equivalents of Meglumine powder to the vial. (The slight excess ensures complete ionization).

  • Wetting: Add 1 mL of sterile Water for Injection (WFI).

  • Agitation: Vortex the mixture vigorously for 2 minutes.

  • Thermal Energy: Sonicate the vial in a water bath at 40°C for 15 minutes.

  • Validation Check: Self-Validating Step: Inspect the vial against a light source. The solution must transition from a cloudy, opaque white suspension to a completely optically clear, transparent liquid. If particulates remain, the salt conversion is incomplete; add 0.1 eq of Meglumine and resonicate.

  • Final Adjustment: Dilute with WFI to your target dosing volume and verify the pH is between 8.0 and 8.5.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

Best for solid-state formulation or creating stable powders for later reconstitution.

  • Preparation: Weigh the compound and HP-β-CD in a 1:2 molar ratio.

  • Wetting the Carrier: Place the HP-β-CD in a mortar. Add a minimal amount of a 50/50 (v/v) Ethanol/Water mixture just until a thick, sticky paste is formed.

  • Incorporation: Slowly add the free acid compound into the paste while continuously grinding (kneading) with the pestle.

  • Kneading: Continue kneading for 45 minutes. Causality: The mechanical shear force combined with the solvent micro-environment breaks the urea-driven crystal lattice, forcing the piperidine ring into the cyclodextrin cavity[3].

  • Drying: Dry the resulting paste in a vacuum desiccator at room temperature for 24 hours.

  • Validation Check: Reconstitute a small sample of the dried powder in pure water. It should dissolve instantly without any solvent-shift precipitation.

Part 5: Formulation Decision Workflow

G Start Solubility Issue Detected Assay Determine Assay Type Start->Assay InVitro In Vitro (Aqueous Buffer) Assay->InVitro InVivo In Vivo (Animal PK/PD) Assay->InVivo Cosolvent Cosolvent System (DMSO/PEG400) InVitro->Cosolvent Tolerates Organics Cyclo HP-β-CD Complexation InVitro->Cyclo Strict Aqueous pH Target pH Environment? InVivo->pH LowPH Gastric (pH 1.2) pH->LowPH HighPH Intestinal (pH 6.8) pH->HighPH ASD Amorphous Solid Dispersion LowPH->ASD Salt Salt Formation (Meglumine) HighPH->Salt

Decision matrix for resolving solubility issues based on experimental assay requirements.

References

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applic
  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investig
  • Co-Crystal Structures of Furosemide:Urea and Carbamazepine:Indomethacin Determined

Sources

Optimization

optimizing reaction conditions for piperidine carbamoylation

Welcome to the Piperidine Carbamoylation Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic recipes and delve into the mechanistic causality of carbamoylation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Carbamoylation Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic recipes and delve into the mechanistic causality of carbamoylation workflows. Whether you are synthesizing ureas, carbamates, or complex drug intermediates, understanding the fundamental physical chemistry and potential failure modes of these reactions is critical for achieving high yields and purity.

Part 1: Mechanistic Workflow & Causality

Piperidine is a highly nucleophilic secondary amine. Its carbamoylation typically proceeds via one of three electrophilic pathways: direct addition to an isocyanate, nucleophilic acyl substitution of a carbamoyl chloride, or two-step activation using phosgene equivalents. The diagram below maps these pathways alongside their most common failure modes.

Piperidine_Carbamoylation cluster_reagents Carbamoylating Agents cluster_byproducts Common Byproducts Piperidine Piperidine (Secondary Amine) Product Target Product (Carbamate / Urea) Piperidine->Product + Isocyanate (Anhydrous, 0°C -> RT) Piperidine->Product + Carb. Chloride (DIPEA, DCM, RT) Piperidine->Product + CDI/Triphosgene (2-Step Activation) Alkylation N-Alkylated Piperidine Piperidine->Alkylation Impure Base / Alkyl Halides Formamide Dialkylformamide Piperidine->Formamide Reaction with Solvent Isocyanate Isocyanate (R-N=C=O) Moisture H2O (Moisture) Isocyanate->Moisture Exposure to Air/Wet Solvent CarbChloride Carbamoyl Chloride (R2N-COCl) CDI CDI / Triphosgene Urea Symmetrical Urea Moisture->Urea Decarboxylation & Reaction w/ Isocyanate Chloroform CHCl3 + Base Chloroform->Formamide

Reaction pathways and common failure modes in piperidine carbamoylation workflows.

Part 2: Quantitative Optimization Matrix

The choice of solvent and base dictates the trajectory of the reaction. The table below summarizes the causal effects of various conditions on conversion rates and byproduct formation.

SolventBaseReagentConversion (%)Major ByproductCausality & Mechanistic Notes
Anhydrous DCM DIPEA (1.2 eq)Isocyanate>95%NoneOptimal non-nucleophilic conditions prevent side reactions.
Wet DCM (>100 ppm H₂O)DIPEA (1.2 eq)Isocyanate<50%Symmetrical UreaMoisture hydrolyzes isocyanate to a primary amine, triggering dimerization[1].
Chloroform TEA (2.0 eq)Carbamoyl Chloride~70%DialkylformamideBase reacts with CHCl₃ impurities to generate dichlorocarbene, forming formamides[1].
THF NoneCDI~85%Imidazole adductsEfficient activation, but requires acidic aqueous workup to remove the imidazole leaving group[2].
Acetonitrile K₂CO₃Triphosgene~90%Di-carbamoylated speciesHeterogeneous base slows neutralization; excess phosgene equivalents cause over-reaction[3].

Part 3: Standardized Self-Validating Protocol

Methodology: Anhydrous Carbamoylation of Piperidine via Isocyanates Objective: Synthesize piperidine carbamates with >95% yield while actively suppressing symmetrical urea dimerization and N-alkylation.

Phase 1: Reagent Validation & System Preparation

  • Solvent Drying: Dry Dichloromethane (DCM) over activated 4Å molecular sieves for 24 hours.

  • Validation Check: Perform a Karl Fischer titration on the DCM. Do not proceed unless H₂O content is < 50 ppm. Moisture is the primary causal agent for symmetrical urea formation[1].

  • Atmosphere Control: Purge an oven-dried, two-neck round-bottom flask with Argon for 15 minutes to displace atmospheric moisture.

Phase 2: Reaction Assembly 4. Amine Dissolution: Dissolve piperidine (1.0 eq) in the validated anhydrous DCM to a concentration of 0.2 M. 5. Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Causality: A non-nucleophilic base like DIPEA is mandatory. Nucleophilic bases can act as alkylating agents under prolonged reaction times, leading to N-alkylated piperidine impurities[1].

Phase 3: Kinetic Control & Addition 6. Thermal Regulation: Submerge the reaction flask in an ice bath to reach 0 °C. 7. Isocyanate Addition: Dissolve the isocyanate (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes[1]. Causality: Carbamoylation is highly exothermic. Adding the electrophile dropwise at 0 °C maintains kinetic control, heavily favoring mono-carbamoylation over di-carbamoylation.

Phase 4: Maturation & In-Process Monitoring 8. Maturation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 to 4 hours[1]. 9. Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and inject.

  • Success Criteria: Disappearance of the piperidine peak (m/z [M+H]⁺) and appearance of the target carbamate.

  • Failure Criteria: If a mass peak corresponding to[2M(isocyanate)-18] is observed, a symmetrical urea has formed, indicating a breach in anhydrous conditions[1].

Phase 5: Quench and Isolation 10. Quench: Add 5 mL of saturated aqueous NH₄Cl to neutralize residual base and safely quench any unreacted isocyanate[1]. 11. Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Part 4: Troubleshooting Guide & FAQs

Q1: I am observing the formation of a sparingly soluble white precipitate. What is it, and how do I prevent it? A1: This precipitate is almost certainly a symmetrical urea byproduct[1]. Causality: When isocyanate reagents are exposed to trace moisture, water acts as a nucleophile, attacking the isocyanate to form a highly unstable carbamic acid intermediate. This intermediate rapidly decarboxylates into a primary amine. Because primary amines are significantly more nucleophilic than water, this newly formed amine immediately attacks another equivalent of isocyanate, forming an insoluble symmetrical urea. Solution: Ensure strict anhydrous conditions. Dry all solvents (Karl Fischer < 50 ppm), oven-dry glassware, and run the reaction under an inert atmosphere (Argon/N₂)[1].

Q2: My LC-MS shows N-alkylated piperidine impurities. How is this happening during a carbamoylation? A2: N-alkylation is a common competing reaction driven by the high nucleophilicity of the piperidine nitrogen[1]. Causality: This typically occurs through two pathways: (1) Your reaction mixture contains trace alkyl halide impurities from previous synthetic steps, or (2) you are using a base that can act as an alkylating agent under prolonged reaction times. Solution: Switch to a strictly non-nucleophilic base like DIPEA. If the piperidine nitrogen is not the intended site of carbamoylation (e.g., you are trying to carbamoylate a different functional group on a piperidine derivative), you must employ a protecting group strategy (such as Boc-protection) prior to the reaction[1].

Q3: Why is my reaction with carbamoyl chloride sluggish, and why am I seeing dialkylformamides on my TLC plate? A3: This is a combination of steric hindrance and solvent-base interactions. Causality: The solvolysis and substitution of carbamoyl chlorides are highly dependent on the steric bulk of the secondary amine. Piperidine's cyclic structure can hinder the SN2-like trajectory required for nucleophilic attack on the carbonyl carbon[4]. Furthermore, if chloroform is used as a solvent (or is present as a significant impurity in DCM) in the presence of a strong base, it undergoes alpha-elimination to form dichlorocarbene. This carbene subsequently reacts with piperidine to form dialkylformamides[1]. Solution: Switch the solvent to pure, amylene-stabilized anhydrous DCM or THF. To accelerate the sluggish reaction, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to act as an acyl transfer agent.

Q4: Can I avoid using toxic phosgene gas for synthesizing piperidine carbamoyl chlorides? A4: Yes. Triphosgene or 1,1′-Carbonyldiimidazole (CDI) are excellent, safer alternatives. Causality: Triphosgene acts as a solid, easier-to-handle phosgene equivalent that selectively cleaves and activates secondary amines to form carbamoyl chlorides[3]. Alternatively, CDI reacts with piperidine to form an intermediate N-carbamoylimidazole. This intermediate is highly reactive toward subsequent nucleophiles but entirely avoids the generation of corrosive HCl gas, making it ideal for acid-sensitive substrates[2].

Part 5: References

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Institutes of Health (NIH). [Link]

  • Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. Australian National University (ANU).[Link]

  • Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. National Institutes of Health (NIH).[Link]

Sources

Troubleshooting

resolving peak tailing in HPLC of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid

An in-depth guide to resolving peak tailing for 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid in HPLC. Technical Support Center: Troubleshooting Peak Tailing Guide for: 1-[(Propan-2-yl)carbamoyl]piperidine-4-car...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to resolving peak tailing for 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid in HPLC.

Technical Support Center: Troubleshooting Peak Tailing

Guide for: 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to our dedicated troubleshooting guide for the HPLC analysis of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid. This document provides in-depth, experience-driven answers to the common and frustrating issue of peak tailing observed with this compound. Our goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my peak for 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid tailing so badly on a standard C18 column?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantification accuracy.[1][2] For an ideal peak, the USP Tailing Factor (Tf) or Asymmetry Factor (As) should be close to 1.0; values greater than 1.2 often indicate a problem.[3][4]

The structure of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is the primary reason for its challenging chromatographic behavior. This molecule is zwitterionic , meaning it contains both a basic functional group (the piperidine nitrogen) and an acidic functional group (the carboxylic acid).

This dual nature leads to several retention mechanisms, which is a primary cause of peak tailing[1][4]:

  • Secondary Silanol Interactions: This is the most significant contributor. Standard silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[5][6] At mid-range pH values (approx. 3-7), these silanols are deprotonated and negatively charged (Si-O⁻). The positively charged (protonated) piperidine nitrogen on your analyte will have a strong secondary ionic interaction with these silanols, leading to a mixed-mode retention mechanism (hydrophobic and ion-exchange). This secondary interaction is often slow to release the analyte, resulting in a tailed peak.[3][4]

  • Multiple Ionization States: If the mobile phase pH is close to the pKa of either the carboxylic acid (typically ~4-5) or the piperidine nitrogen (typically ~9-11), the analyte will exist as a mixture of ionized and unionized forms in solution.[7][8] These different forms have different retention times, causing the peak to broaden and tail.

G cluster_Analyte Analyte: 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid cluster_StationaryPhase Reversed-Phase Silica Surface (pH 3-7) Analyte Zwitterionic Structure Basic Site Piperidine Nitrogen (pKa ~9-11) Acidic Site Carboxylic Acid (pKa ~4-5) StationaryPhase C18 Chains (Hydrophobic Retention) Residual Silanols (Si-O⁻) (Negatively Charged) Analyte:f1->StationaryPhase:f1 Strong Ionic Interaction (Causes Peak Tailing) Analyte->StationaryPhase:f0 Primary Hydrophobic Interaction

Caption: Primary cause of peak tailing for the target analyte.

Q2: I'm seeing tailing for all peaks, not just my target analyte. What should I check first?

Answer:

If all peaks in your chromatogram are tailing, the issue is likely systemic rather than specific to the analyte chemistry. Before modifying the method chemistry, investigate these instrumental factors:

  • Extra-Column Volume: Excessive volume between the injector and detector can cause band broadening and tailing. This is especially noticeable for early-eluting peaks.[9]

    • Check: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005").

    • Check: Minimize tubing length wherever possible.

    • Check: Verify that all fittings are properly connected (e.g., ferrules are correctly swaged) to eliminate dead volume.[10]

  • Column Void or Contamination: A void at the head of the column or a blocked inlet frit can create a non-uniform flow path, leading to peak distortion for all analytes.[2][11]

    • Troubleshooting: Try reversing and flushing the column (if the manufacturer permits). If the problem persists after flushing, the column may be permanently damaged and require replacement.

Q3: How can I use mobile phase pH to eliminate peak tailing for this specific compound?

Answer:

Manipulating the mobile phase pH is the most powerful tool to control the retention and peak shape of ionizable compounds like yours.[12] The goal is to ensure both the analyte and the stationary phase silanols are in a single, consistent ionic state.

The Core Strategy: Suppress Silanol Interaction

The most effective approach is to lower the mobile phase pH to fully protonate the residual silanol groups.

  • Mechanism: By operating at a pH of ≤ 3, the silanol groups (Si-OH) become neutral.[1] This eliminates the strong ionic interaction with your protonated basic analyte, resulting in a much more symmetrical peak based primarily on hydrophobic retention.[4][9]

  • Analyte State: At this low pH, your analyte will be fully protonated (piperidine nitrogen is positive, carboxylic acid is neutral), existing as a single cationic species, which also contributes to a sharp, symmetrical peak.

Experimental Protocol: pH Scouting Study

  • Prepare Mobile Phases: Prepare identical mobile phases (e.g., Acetonitrile/Water) buffered at different pH values. A good starting range is pH 2.5, 3.0, and 4.5.

    • Low pH Buffer: Use 0.1% Formic Acid or a 20-25 mM phosphate buffer adjusted to the target pH. Formic acid is volatile and ideal for LC-MS applications.[9]

    • Mid pH Buffer: Use a 20-25 mM acetate buffer for pH 4.5.

  • Column Selection: Use a column rated for low-pH stability to prevent stationary phase hydrolysis (e.g., Agilent ZORBAX StableBond, Waters XBridge BEH).[4]

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before each injection.

  • Analysis: Inject the sample and compare the USP Tailing Factor at each pH.

Expected Results:

Mobile Phase pHExpected Silanol StateExpected Analyte StateExpected Peak ShapeRationale
pH 2.5 Neutral (Si-OH)Cationic (NH⁺, COOH)Symmetrical (Tf ≈ 1.0-1.2) Silanol interactions are suppressed. Analyte is in a single ionic form.
pH 4.5 Partially Negative (Si-O⁻)Zwitterionic (NH⁺, COO⁻)Tailing (Tf > 1.5) Strong silanol interactions. Analyte may exist in multiple forms as pH is near the pKa of the carboxyl group.

Note: It is crucial to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form predominates.[10][13][14]

Q4: pH adjustment isn't enough. What are my options for stationary phase chemistry?

Answer:

If optimizing the mobile phase on a standard C18 column doesn't yield the desired peak shape, the next logical step is to change the stationary phase to one designed to handle polar or zwitterionic compounds.

Option 1: Modern, High-Purity End-Capped C18 Columns

Modern columns use higher purity silica with fewer metal contaminants and are "end-capped," where residual silanols are chemically bonded with a small, non-polar group to shield them.[3][4][5] While not a complete solution, they significantly reduce the opportunity for secondary interactions compared to older columns.

Option 2: Polar-Embedded Stationary Phases

These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group helps to shield the residual silanols from basic analytes, improving peak shape.[3][15]

Option 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to reversed-phase and is often the best choice for highly polar and zwitterionic compounds.[16][17][18]

  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, zwitterionic, or amide phases) and a mobile phase with a high concentration of organic solvent (>80% acetonitrile). A water-rich layer forms on the surface of the stationary phase, and your polar analyte partitions between this layer and the organic-rich mobile phase. Elution is achieved by increasing the aqueous (strong solvent) content.[16][19][20]

  • Advantages:

    • Eliminates silanol interaction issues seen in reversed-phase.

    • Provides excellent retention for polar compounds that elute in the void volume on C18 columns.[16]

    • High organic content is beneficial for MS sensitivity.[18]

G cluster_HILIC HILIC Separation Mechanism cluster_MobilePhase Mobile Phase (High Organic) StationaryPhase { Polar Stationary Phase Particle (e.g., Silica)} WaterLayer Immobilized Aqueous Layer Analyte Polar Analyte Analyte->WaterLayer Partitioning (Retention) Organic

Caption: HILIC retention via analyte partitioning.

Option 4: Mixed-Mode Chromatography (MMC)

MMC columns are specifically designed for compounds like yours. They combine two or more retention mechanisms on a single stationary phase, typically reversed-phase and ion-exchange.[21][22] A mixed-mode reversed-phase/cation-exchange column can provide controlled hydrophobic and ionic retention, offering excellent selectivity and peak shape for zwitterions.[23][24][25]

Workflow: Choosing the Right Strategy

G Start Peak Tailing Observed (Tf > 1.2) CheckSystem Check for Systemic Issues (Extra-column volume, column void) Start->CheckSystem OptimizeMP Optimize Mobile Phase (pH Scouting Study: Aim for pH ≤ 3) CheckSystem->OptimizeMP System OK CheckTailing1 Tailing Resolved? OptimizeMP->CheckTailing1 ChangeColumn Change Stationary Phase CheckTailing1->ChangeColumn No Success Method Optimized (Tf < 1.2) CheckTailing1->Success Yes SelectColumn Select Alternative Chemistry - Polar-Embedded - HILIC - Mixed-Mode ChangeColumn->SelectColumn CheckTailing2 Tailing Resolved? SelectColumn->CheckTailing2 CheckTailing2->Success Yes ContactSupport Consult Advanced Support CheckTailing2->ContactSupport No

Caption: A logical workflow for troubleshooting peak tailing.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid and Its Analogs in Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore optimization, structure-activity relationships (SAR), and self-validating experimental workflows for soluble Epoxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore optimization, structure-activity relationships (SAR), and self-validating experimental workflows for soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Executive Summary & Pharmacophore Rationale

In the landscape of anti-inflammatory and analgesic drug discovery, targeting the arachidonic acid cascade—specifically via soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)—has emerged as a highly promising non-opioid strategy[1]. 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (CAS 1018504-63-6) is a privileged, highly specialized building block used to construct these inhibitors.

As an Application Scientist, I evaluate building blocks not just by their reactivity, but by their Ligand Lipophilicity Efficiency (LLE) and target residence time. This specific scaffold is engineered with three critical functional zones:

  • The N-Isopropylurea Moiety (The Warhead): Provides two critical hydrogen bond donors that perfectly anchor into the sEH catalytic triad (Asp335, Tyr383, Tyr466)[2].

  • The Piperidine Ring (The Rigid Linker): Acts as a conformationally restricted spacer. By pre-organizing the spatial arrangement of the molecule, it significantly reduces the entropic penalty upon binding to the enzyme's active site compared to flexible aliphatic chains[3].

  • The Carboxylic Acid (The Diversification Point): Allows for versatile amide coupling to explore the right-hand hydrophobic pocket of the target enzymes[1].

Structural & Physicochemical Comparison with Analogs

When designing an inhibitor library, selecting the correct N-substituent on the piperidine ring dictates the pharmacokinetic fate of the drug. Below is an objective comparison of the isopropyl-substituted scaffold against its common synthetic analogs.

Comparative Data Summary
Scaffold / AnalogN-SubstituentH-Bond DonorsEst. cLogPTarget Affinity (sEH)Primary Limitation / Characteristic
1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid Isopropyl Urea2~0.8High (Low nM)Optimal balance of LLE and aqueous solubility[2].
1-(Cyclohexylcarbamoyl)piperidine-4-carboxylic acid Cyclohexyl Urea2~1.9Very HighPoor aqueous solubility; rapid microsomal clearance[3].
1-(Ethylcarbamoyl)piperidine-4-carboxylic acid Ethyl Urea2~0.4ModerateSub-optimal hydrophobic contacts in the active site.
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid tert-Butyl Carbamate0~1.2NoneInactive synthetic precursor; lacks urea H-bond donors.
The Causality of Steric Bulk

Why do we prioritize the isopropyl variant over the cyclohexyl variant ? While cyclohexyl ureas exhibit high target affinity due to deep insertion into the sEH hydrophobic pocket, their high lipophilicity drives rapid microsomal clearance and poor aqueous solubility—a known failure point for first-generation sEH inhibitors[3]. The isopropyl group strikes the exact steric balance required to maintain low-nanomolar IC50 values while ensuring sufficient aqueous solubility for oral bioavailability[2].

Systems Biology Context & Mechanism of Action

To understand the utility of this building block, we must visualize the biological system it disrupts. sEH is responsible for hydrolyzing anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory Dihydroxyeicosatrienoic Acids (DHETs). Derivatives synthesized from our target building block halt this degradation.

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) - Anti-inflammatory CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) - Pro-inflammatory sEH->DHETs Inhibitor 1-[(Propan-2-yl)carbamoyl]piperidine Derivatives Inhibitor->sEH Potent Inhibition

Arachidonic acid cascade and the mechanism of sEH inhibition by piperidine-urea derivatives.

Experimental Workflows & Self-Validating Protocols

To translate this building block into actionable data, follow these field-proven methodologies. Every step is designed with inherent causality to ensure a self-validating system.

Workflow Step1 1. Pharmacophore Activation (HATU/DIPEA) Step2 2. Amide Coupling (Target Amine) Step1->Step2 Active Ester Step3 3. In Vitro Assay (PHOME Substrate) Step2->Step3 Purified Inhibitor Step4 4. Kinetic Readout (Fluorescence) Step3->Step4 sEH Hydrolysis

Self-validating experimental workflow for synthesizing and evaluating sEH inhibitors.

Protocol A: Synthesis of Target Inhibitors via Amide Coupling
  • Activation: Dissolve 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq).

    • Causality: HATU is explicitly chosen over EDC/HOBt because it generates a highly reactive ester intermediate, which is essential for coupling sterically hindered or electron-deficient anilines without epimerization[2]. DIPEA acts as a non-nucleophilic base to drive the reaction forward without competing for the activated ester.

  • Coupling: Add the target amine (1.1 eq). Stir at room temperature for 2-4 hours under an inert atmosphere.

  • Purification: Quench with water, extract with EtOAc, wash with brine, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: In Vitro Fluorescent sEH Inhibition Assay
  • Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.

    • Causality: BSA is critical; it prevents the non-specific adsorption of highly lipophilic inhibitor derivatives to the microplate walls, preventing artificially inflated IC50 values[1].

  • Inhibitor Incubation: Add the synthesized piperidine-urea derivative (serial dilutions from 10 µM to 0.1 nM) and incubate for 5 minutes at 30°C to allow equilibrium binding.

  • Substrate Addition (The Self-Validating Step): Introduce PHOME (3-phenyl-cyano(6-methoxynaphthalen-2-yl)methyl oxirane-2-acetic acid) substrate.

    • Causality: PHOME hydrolysis by active sEH yields a highly fluorescent cyanohydrin (Ex: 316 nm, Em: 460 nm). If the inhibitor works, fluorescence remains flat. This provides a real-time kinetic readout, instantly validating both enzyme viability and inhibitor potency[2].

  • Data Analysis: Measure fluorescence over 10 minutes. Calculate IC50 using non-linear regression (GraphPad Prism).

Sources

Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement for the Carboxylic Acid in Piperidine Compounds

Introduction: The Double-Edged Sword of the Carboxylic Acid In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, a cornerstone of countless therapeutics due to its favorable physico...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Carboxylic Acid

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, a cornerstone of countless therapeutics due to its favorable physicochemical properties and synthetic tractability.[1] Often, a carboxylic acid moiety is appended to this core, serving as a critical anchor for target engagement. Its ability to form potent ionic and hydrogen bond interactions is undisputed, frequently leading to high in vitro potency.

However, the very properties that make the carboxylate an excellent pharmacophore also present significant challenges in drug development.[2][3] Its ionizable nature at physiological pH often leads to poor membrane permeability, limiting oral bioavailability and brain penetration.[4][5][6] Furthermore, carboxylic acids are susceptible to metabolic transformation into reactive acyl glucuronides, which have been implicated in idiosyncratic drug toxicity.[7][8] This duality necessitates a strategic approach: retaining the crucial binding interactions while engineering a more drug-like profile.

This guide provides a comparative analysis of common and effective bioisosteric replacements for the carboxylic acid group on piperidine-based compounds. We will delve into the rationale behind their selection, compare their performance using experimental data, and provide validated protocols for their synthesis and evaluation. This is not merely a list of alternatives, but a strategic playbook for overcoming the inherent liabilities of the carboxylic acid moiety.

Comparative Analysis of Key Carboxylic Acid Bioisosteres

The selection of a bioisostere is a context-dependent decision, balancing acidity, lipophilicity, metabolic stability, and synthetic feasibility.[2][9] Here, we compare the most field-proven replacements.

The Workhorse: 5-Substituted-1H-Tetrazole

The 5-substituted-1H-tetrazole is arguably the most widely recognized and successful carboxylic acid mimic, found in numerous FDA-approved drugs.[2][10] Its success stems from a remarkable similarity in key physicochemical properties.

  • Physicochemical Properties: The tetrazole ring boasts a pKa of approximately 4.5–4.9, closely mirroring that of a carboxylic acid (pKa ~4.2–4.5).[2] This acidic nature allows it to exist as an anion at physiological pH, effectively mimicking the carboxylate's charge and hydrogen-bonding pattern. The tetrazolate anion is more lipophilic than the corresponding carboxylate due to the delocalization of its negative charge over the five-membered ring.[10][11]

  • Advantages & Rationale:

    • Metabolic Stability: Tetrazoles are resistant to the metabolic pathways that plague carboxylic acids, notably the formation of reactive acyl glucuronides.[12] This significantly de-risks a common toxicity pathway.

    • Potency Retention: Its similar acidity and charge distribution often allow it to replicate the key binding interactions of a carboxylate. The angiotensin II receptor antagonist Losartan is a classic example, where replacing the carboxylic acid with a tetrazole resulted in a 10-fold increase in potency and dramatically improved oral bioavailability.[2][11][12]

    • Increased Lipophilicity: The higher lipophilicity can improve compound absorption and distribution.

  • Disadvantages & Considerations:

    • Permeability Paradox: Despite being more lipophilic, tetrazoles do not always lead to improved membrane permeability. Their ability to form strong hydrogen bonds results in a high desolvation penalty that can counteract gains from lipophilicity.[2]

    • Spatial Demands: The tetrazole ring is larger than a carboxylic acid. The hydrogen-bond environment around a tetrazole extends approximately 1.2 Å further from the molecular core, which may require a larger active site to accommodate it without steric clashes.[13]

  • Synthetic Integration with Piperidine: Tetrazoles are commonly synthesized on a piperidine scaffold via a [3+2] cycloaddition reaction between a 4-cyanopiperidine precursor and an azide source, such as sodium azide or trimethylsilyl azide.[14][15]

The Tunable Mimic: N-Acylsulfonamides

N-acylsulfonamides have emerged as highly versatile and powerful carboxylic acid bioisosteres, offering a unique degree of tunability.[16][17]

  • Physicochemical Properties: The acidity of N-acylsulfonamides is highly comparable to carboxylic acids, with pKa values typically in the range of 3.5–4.5.[16][18] The geometry of the sulfonyl oxygens relative to the nitrogen anion provides a hydrogen bonding pattern that effectively mimics a carboxylate.[16]

  • Advantages & Rationale:

    • Enhanced Stability: They exhibit greater hydrolytic and enzymatic stability than their carboxylic acid counterparts.[16]

    • Structural Versatility: Unlike a simple carboxylic acid, the N-acylsulfonamide moiety offers two points for modification (at the acyl carbon and the sulfonamide sulfur). This allows for fine-tuning of physicochemical properties and provides vectors to explore additional regions of a target's binding site.[16]

    • Improved Permeability: While still acidic, judicious substitution can modulate lipophilicity and permeability profiles more effectively than with tetrazoles.

  • Disadvantages & Considerations:

    • Synthetic Complexity: Their synthesis is typically more complex than that of tetrazoles, often requiring multi-step sequences.

    • Potential for Off-Target Effects: The sulfonamide group is a common pharmacophore in its own right and could introduce unwanted off-target activities (e.g., carbonic anhydrase inhibition).

  • Synthetic Integration with Piperidine: A common approach involves the acylation of a pre-formed piperidine-sulfonamide. For example, 1-acetylpiperidine-3-sulfonamide can be synthesized by first introducing the sulfonamide group at the 3-position of the piperidine ring, followed by N-acetylation.[19]

The Niche Player: Hydroxamic Acids

While often employed for their metal-chelating properties, hydroxamic acids can also serve as effective, albeit less common, carboxylic acid bioisosteres.[11][20]

  • Physicochemical Properties: Hydroxamic acids are significantly less acidic than carboxylic acids, with pKa values in the range of 8–9.[11][20] This means they are predominantly neutral at physiological pH, which can be a distinct advantage for membrane permeation.

  • Advantages & Rationale:

    • Improved Permeability: The neutral character at pH 7.4 can dramatically improve passive diffusion across cell membranes.

    • Unique Interactions: The ability to chelate metal ions can be exploited for inhibiting metalloenzymes.

  • Disadvantages & Considerations:

    • Metabolic Liability: Hydroxamic acids can be hydrolyzed in vivo back to the corresponding carboxylic acids.[11] While this can be mitigated by introducing bulky substituents on the nitrogen, it remains a primary concern. They can also be metabolized via sulfation and glucuronidation, potentially forming reactive species.[11]

    • Toxicity Concerns: The strong metal-chelating ability can lead to off-target toxicity by sequestering essential metal ions.

    • Different Binding Mode: Due to their lower acidity, they will not replicate the ionic interactions of a carboxylate and must rely on different hydrogen bonding patterns.

Data Summary and Visual Guides

For a rapid, objective comparison, the key properties of these primary bioisosteres are summarized below.

Table 1: Comparative Physicochemical Properties of Carboxylic Acid Bioisosteres

FeatureCarboxylic Acid5-Substituted-1H-TetrazoleN-AcylsulfonamideHydroxamic Acid
Structure -COOH-CNNNN-H-CO-NH-SO₂-R-CO-NH-OH
Typical pKa 4.2 - 4.54.5 - 4.9[2]3.5 - 4.5[16][18]8.0 - 9.0[11][20]
Charge at pH 7.4 AnionicAnionicAnionicPredominantly Neutral
Key Advantages Strong, well-defined interactionsMetabolically stable, good pKa mimic, increased lipophilicity[10][12]Tunable properties, stable, multiple vectors for modification[16]Improved permeability, metal chelation possible[11]
Key Disadvantages Poor permeability, metabolic instability, toxicity risk[2][7]High desolvation energy, larger steric footprint[2][13]More complex synthesis, potential for off-target activityMetabolic hydrolysis to COOH, potential toxicity from metal chelation[11]
Visualizing the Bioisosteric Exchange

The following diagram illustrates the structural relationships between a carboxylic acid and its most common bioisosteres when attached to a piperidine-4-carboxylic acid scaffold.

Caption: Systematic workflow for the evaluation of a carboxylic acid bioisosteric replacement.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of bioisosteric replacements.

Protocol 1: Synthesis of a 4-(1H-tetrazol-5-yl)piperidine Derivative

This protocol describes a common method for converting a piperidine nitrile to the corresponding tetrazole, a cornerstone transformation in this area.

Objective: To synthesize 1-Boc-4-(1H-tetrazol-5-yl)piperidine from 1-Boc-4-cyanopiperidine.

Materials:

  • 1-Boc-4-cyanopiperidine

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • Toluene

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-Boc-4-cyanopiperidine (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in toluene (approx. 0.2 M concentration of the nitrile).

    • Causality Note: Triethylamine hydrochloride acts as a proton source to facilitate the cycloaddition and maintain a suitable pH. Toluene is a common high-boiling solvent for this reaction. Extreme caution must be exercised when handling sodium azide as it is highly toxic and potentially explosive.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting nitrile.

  • Workup: Cool the reaction mixture to room temperature. Carefully add deionized water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

    • Self-Validation: The product is expected to be in the organic layer. A small sample of the aqueous layer can be analyzed by LC-MS to confirm no product remains.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1-Boc-4-(1H-tetrazol-5-yl)piperidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, non-cell-based method to predict passive membrane permeability, a key parameter when replacing an ionized carboxylic acid. [21][22] Objective: To determine the apparent permeability coefficient (Papp) of parent carboxylic acid compounds and their bioisosteric analogs.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and high/low permeability control compounds (e.g., propranolol and furosemide)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well of the Donor plate.

    • Causality Note: This lipid-infused filter mimics the hydrophobic core of a biological membrane, forming the barrier for passive diffusion.

  • Compound Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO). Dilute these stocks into PBS (pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%) to not disrupt the membrane.

  • Assay Setup:

    • Add 200 µL of PBS (pH 7.4) to each well of the Acceptor plate.

    • Add 200 µL of the compound solutions to the corresponding wells of the Donor plate.

    • Carefully place the Donor plate on top of the Acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

    • Self-Validation: The inclusion of high and low permeability controls validates the integrity of the membrane and the assay conditions. The results for these controls should fall within an established historical range.

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the Donor (C_D) and Acceptor (C_A) wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_eq is the equilibrium concentration, V_D and V_A are the volumes in the donor and acceptor wells, Area is the surface area of the filter, and Time is the incubation time in seconds.

Conclusion and Forward-Looking Perspective

The strategic replacement of a carboxylic acid with a suitable bioisostere is a cornerstone of modern medicinal chemistry, particularly for ubiquitous scaffolds like piperidine. While the 5-substituted-1H-tetrazole remains the most common and often successful replacement due to its close pKa mimicry and metabolic stability, it is not a universal solution. N-acylsulfonamides offer superior tunability for fine-tuning properties, and hydroxamic acids provide a path to neutrality for enhancing permeability, albeit with their own set of challenges.

The choice is never arbitrary; it must be guided by a deep understanding of the target biology, the role of the acidic group in binding, and a systematic evaluation of the physicochemical and ADME properties of the resulting analogs. The future will likely see the continued development of novel bioisosteres, including more sophisticated neutral replacements that rely on subtle interactions like cation-π or halogen bonding to achieve potency without the liabilities of an ionizable group. [4][6][8]By employing the comparative knowledge and validated protocols outlined in this guide, researchers can more effectively navigate the challenges of drug design and transform potent but flawed leads into viable clinical candidates.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Meanwell, N. A. (2022, July 8). Acid Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]

  • Deng, J., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online, 29(12), 1635-1658. Available from: [Link]

  • Zur, R., et al. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. Bioorganic & Medicinal Chemistry Letters, 26(20), 5030-5034. Available from: [Link]

  • Pingaew, R., et al. (2014). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design, 3(1). Available from: [Link]

  • Ammazzalorso, A., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design, 90(6), 1094-1105. Available from: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022. Available from: [Link]

  • Paniak, T. J., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(43), 26867-26880. Available from: [Link]

  • Francisco, K. R., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. Available from: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4448. Available from: [Link]

  • Alle, A., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. Available from: [Link]

  • Sharma, P., et al. (2018). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Advances, 8(46), 26231-26235. Available from: [Link]

  • ResearchGate. (2022, August). Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties. ResearchGate. Available from: [Link]

  • Arabi, A. A. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(26), 22213-22222. Available from: [Link]

  • Wikipedia. (n.d.). Acylsulfonamide. Wikipedia. Available from: [Link]

  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available from: [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available from: [Link]

  • Nechaev, A. A., et al. (2013). Synthesis of Tetrazole-Derived Organocatalysts via Azido-Ugi Reaction with Cyclic Ketimines. The Journal of Organic Chemistry, 78(17), 8867-8876. Available from: [Link]

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  • ResearchGate. (2017, August). Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. ResearchGate. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is rooted in understanding the mechanistic interactions bet...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is rooted in understanding the mechanistic interactions between a chemical's molecular structure, the environment, and human physiology.

Below is the comprehensive, self-validating operational guide for handling 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (CAS: 1018504-63-6), a specialized piperidine derivative frequently utilized in drug discovery and pharmaceutical synthesis.

Mechanistic Hazard Profile & Causality

To handle this compound safely, researchers must understand why it poses specific hazards. The risks are directly tied to its functional groups[1]:

  • Skin Irritation (H315) & Eye Irritation (H319): The terminal carboxylic acid moiety acts as a proton donor. Upon contact with the aqueous environment of the skin's acid mantle or the conjunctiva of the eye, it induces localized pH shifts. This disruption compromises the lipid bilayer of epithelial cells, leading to acute inflammation.

  • STOT SE 3 - Central Nervous System (H336): This compound features a lipophilic isopropyl group attached to a piperidine ring. If the fine powder is aerosolized and inhaled, this lipophilicity facilitates rapid absorption across the alveolar membrane and subsequent penetration of the blood-brain barrier (BBB). Once in the central nervous system, it can interact with neurotransmitter receptors, causing drowsiness, dizziness, and diminished motor control.

Quantitative PPE & Hazard Matrix

In accordance with the[2], exposure must be minimized through targeted Personal Protective Equipment (PPE). The following table summarizes the quantitative specifications required to mitigate this compound's specific hazards.

GHS Hazard CodeHazard DescriptionRequired PPEQuantitative Specification / Standard
H315 Skin Irritation (Category 2)Nitrile GlovesThickness ≥ 0.11 mm; Breakthrough time > 480 mins
H319 Eye Irritation (Category 2A)Safety GogglesANSI Z87.1 compliant; Splash-resistant
H336 STOT SE 3 (Inhalation/CNS)Fume Hood / RespiratorFace velocity 80–120 fpm; N95/P100 if outside hood
General Particulate AccumulationLab CoatFlame-resistant or 100% cotton; fully buttoned

Self-Validating Experimental Protocol

Every operational workflow must be a closed-loop system where each step verifies the success of the previous one. Follow this protocol for weighing and solubilizing the compound.

Step 1: Environmental Control Setup

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Causality: The hood provides negative pressure to capture aerosolized particles, preventing H336-related inhalation.

  • Validation Check: Before opening the chemical container, verify the digital monitor reads a face velocity of ≥100 fpm. Alternatively, tape a Kimwipe to the bottom of the sash; it must flutter inward toward the baffle.

Step 2: Anti-Static Weighing (Powder Handling)

  • Action: Use a static-dissipative spatula and an anti-static polymeric weigh boat. Keep the sash pulled down to your elbows.

  • Causality: Fine organic powders easily build up static charge. Standard plastic weigh boats can cause the powder to repel and aerosolize into the breathing zone.

  • Validation Check: The analytical balance should stabilize quickly without continuous drift. If the weight drifts, static charge is actively repelling the powder; stop and use an ionizing anti-static gun.

Step 3: Solubilization (e.g., in DMSO or DMF)

  • Action: If preparing stock solutions, add the solvent slowly down the side of the vial. Crucial: If handling the compound in Dimethyl Sulfoxide (DMSO), upgrade to double nitrile gloves.

  • Causality: DMSO is a highly penetrative solvent. It acts as a carrier, dragging dissolved solutes directly through standard nitrile gloves and the stratum corneum, bypassing normal physiological barriers.

  • Validation Check: Perform a Tyndall effect check (shine a light through the vial). The solution must be completely transparent with no particulate matter scattering light, confirming complete dissolution and the elimination of the dust hazard.

Spill Management & Disposal Plan

Spill response must be dictated by the physical state of the chemical, as per guidelines from [3].

  • Solid Spills (Powder): Never use a brush and dustpan. Dry sweeping introduces kinetic energy that aerosolizes the powder, triggering the H336 inhalation hazard. Instead, mist a paper towel with water or a mild solvent to create a "wet wipe." Gently place it over the powder to dissolve and trap it, then lift it into a hazardous waste bag.

  • Liquid Spills (Solution): Do not wipe immediately. Wiping spreads the highly permeable solvent over a larger surface area. Pour an inert, high-surface-area absorbent (like vermiculite or sand) over the spill. Allow 5 minutes for capillary action to draw the liquid into the matrix, then collect.

  • Disposal: Collect all contaminated materials in a sealed, secondary containment vessel labeled "Hazardous Waste: Piperidine Derivative / Irritant." Dispose of in compliance with institutional EPA and OSHA guidelines.

Workflow Visualization

G Start 1-[(Propan-2-yl)carbamoyl] piperidine-4-carboxylic acid CheckHood Validation Check: Hood Flow > 100 fpm? Start->CheckHood State Determine Physical State CheckHood->State Yes Powder Solid / Powder (H336 Inhalation Hazard) State->Powder Solution Solution (e.g., DMSO) (Enhanced Permeability) State->Solution PPE_Powder Standard PPE: Nitrile Gloves, Goggles, Lab Coat Powder->PPE_Powder PPE_Sol Upgraded PPE: Double Nitrile Gloves, Goggles Solution->PPE_Sol Weighing Use Anti-Static Weigh Boat (Prevent Aerosolization) PPE_Powder->Weighing Solubilize Slow Solvent Addition (Minimize Splashing) PPE_Sol->Solubilize Spill Spill Management Weighing->Spill Solubilize->Spill Sweep Wet Wipe Method (No Dry Sweeping) Spill->Sweep Solid Absorb Inert Absorbent (Vermiculite/Sand) Spill->Absorb Liquid

Decision tree for handling protocols, PPE selection, and spill management based on physical state.

References

  • NextSDS. "1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid Substance Information." NextSDS Chemical Database. [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." US Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid
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1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid
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